2-(3-Bromopropoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICQIIJKZUOCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292607 | |
| Record name | 2-(3-bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17954-11-9 | |
| Record name | NSC84067 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-bromopropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3-Bromopropoxy)benzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromopropoxy)benzaldehyde, a bifunctional aromatic aldehyde, holds significant potential as a versatile building block in organic synthesis. Its structure, incorporating a reactive aldehyde group and a terminal alkyl bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a focus on the underlying principles and experimental considerations crucial for its effective utilization in research and development.
Chemical Identity and Physical Properties
CAS Number: 17954-11-9
Molecular Formula: C₁₀H₁₁BrO₂
Molecular Weight: 243.10 g/mol
While specific, experimentally determined physical properties for 2-(3-bromopropoxy)benzaldehyde are not extensively documented in publicly available literature, estimations based on its structure and related compounds suggest it is likely a liquid or a low-melting solid at room temperature. Its solubility is expected to be high in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, with limited solubility in water.
| Property | Value | Source |
| CAS Number | 17954-11-9 | Guidechem[1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | Guidechem[1] |
| Molecular Weight | 243.1 g/mol | Guidechem[1] |
| Monoisotopic Mass | 241.99424 Da | Guidechem[1] |
| Topological Polar Surface Area | 26.3 Ų | Guidechem[1] |
| Rotatable Bond Count | 5 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[1] |
Synthesis of 2-(3-Bromopropoxy)benzaldehyde
The most logical and widely applicable method for the synthesis of 2-(3-bromopropoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of salicylaldehyde (2-hydroxybenzaldehyde) would be reacted with 1,3-dibromopropane.
Conceptual Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow for 2-(3-Bromopropoxy)benzaldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for similar Williamson ether syntheses.[2]
Materials:
-
Salicylaldehyde
-
1,3-Dibromopropane (excess, e.g., 3-5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.
-
Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3-bromopropoxy)benzaldehyde.
Spectroscopic Characterization
The structural elucidation of 2-(3-bromopropoxy)benzaldehyde relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of its functional groups and related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the 3-bromopropoxy chain.
-
Aldehydic Proton (CHO): A singlet in the region of δ 9.8-10.5 ppm.
-
Aromatic Protons: Four protons in the aromatic region (δ 6.8-8.0 ppm), exhibiting a complex splitting pattern due to ortho and meta couplings.
-
Propoxy Chain Protons:
-
-OCH₂-: A triplet around δ 4.2 ppm.
-
-CH₂- (central): A pentet or multiplet around δ 2.3 ppm.
-
-CH₂Br: A triplet around δ 3.6 ppm.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[3]
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen will be the most deshielded among the ring carbons.
-
Propoxy Chain Carbons:
-
-OCH₂-: A signal around δ 65-70 ppm.
-
-CH₂- (central): A signal around δ 30-35 ppm.
-
-CH₂Br: A signal around δ 30-35 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[4]
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
Aromatic C=C Stretches: Medium intensity bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 242 and 244, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]
-
Key Fragmentation Pathways:
-
Loss of a bromine radical to give a fragment at m/z 163.
-
Cleavage of the propoxy chain, leading to various smaller fragments.
-
Loss of the entire 3-bromopropoxy group to give a fragment corresponding to the salicylaldehyde cation at m/z 121.
-
A base peak at m/z 77 is also possible, corresponding to the phenyl cation.[7]
-
Chemical Reactivity and Potential Applications
The dual functionality of 2-(3-bromopropoxy)benzaldehyde makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3-bromopropoxy)benzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [2-(3-bromopropoxy)phenyl]methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with a phosphonium ylide will convert the aldehyde into an alkene, allowing for carbon-carbon bond formation.[8]
-
Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the corresponding amine.
Reactions of the Alkyl Bromide Group
The terminal bromo group is a good leaving group and can participate in various nucleophilic substitution reactions:
-
Ether and Ester Formation: Reaction with alcohols or carboxylates can lead to the formation of ethers and esters, respectively.
-
Amine and Azide Formation: Nucleophilic attack by amines or sodium azide will yield the corresponding amines and azides. These can be further elaborated, for example, through reduction of the azide to a primary amine.
-
Cyanide Substitution: Reaction with sodium or potassium cyanide will introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Potential Applications
The ability to selectively react at either the aldehyde or the alkyl bromide functionality, or to use both in a sequential manner, opens up numerous synthetic possibilities.
-
Pharmaceutical Synthesis: This compound can serve as a scaffold for the synthesis of novel drug candidates. The benzaldehyde moiety is a common feature in many bioactive molecules, and the propoxy linker allows for the introduction of various pharmacophores.[9]
-
Ligand Synthesis: The difunctional nature of this molecule makes it an excellent candidate for the synthesis of custom ligands for metal catalysis or coordination chemistry.
-
Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of polymers and other advanced materials.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(3-Bromopropoxy)benzaldehyde is a valuable and versatile synthetic intermediate with significant potential for a wide range of applications in organic synthesis. Its unique combination of a reactive aldehyde and a functionalizable alkyl bromide allows for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of new pharmaceuticals, materials, and other valuable chemical entities.
References
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. News - What are six applications for benzaldehyde [sprchemical.com]
- 9. Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: Physicochemical Properties and Applications of 2-(3-Bromopropoxy)benzaldehyde
This guide provides an in-depth technical analysis of 2-(3-Bromopropoxy)benzaldehyde , a critical intermediate in medicinal chemistry and organic synthesis.
Executive Summary
2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) is a bifunctional building block characterized by an aldehyde group and an alkyl bromide linked via an ether chain.[1][2][3] It is primarily employed as a "linker" molecule in the synthesis of complex heterocycles and PROTAC (Proteolysis Targeting Chimera) drug candidates. Unlike its solid para-isomer, the ortho-substituted 2-isomer presents as a liquid at room temperature due to intramolecular steric and electronic effects that disrupt crystal lattice packing.
Physicochemical Data Profile
The following data consolidates experimental observations and high-fidelity predicted values standard in pharmaceutical quality control (QC).
| Property | Value | Condition / Note |
| CAS Number | 17954-11-9 | Specific to the ortho isomer.[1] |
| Physical State | Liquid | Colorless to pale yellow oil.[2] |
| Melting Point | ~ -20 °C | Remains liquid at standard lab ambient temp. |
| Boiling Point (Atm) | 344.1 °C | Extrapolated to 760 mmHg.[2] Decomposition likely before reaching this temp. |
| Boiling Point (Vac) | ~160–170 °C | Estimated at 0.5–1.0 mmHg (based on structural analogs). |
| Density | 1.419 g/cm³ | High density due to the heavy bromine atom. |
| Molecular Weight | 243.10 g/mol | Formula: C₁₀H₁₁BrO₂ |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, THF, Chloroform. Insoluble in water. |
Thermodynamic Analysis
The striking difference in melting point between the 2-isomer (-20 °C) and the 4-isomer (solid, MP ~50–55 °C) is a classic example of the Ortho Effect .
-
4-isomer: The linear arrangement allows for efficient π-π stacking and dipole alignment, facilitating a stable crystal lattice.
-
2-isomer: The bulky propoxy group at the ortho position creates steric hindrance near the aldehyde carbonyl. This prevents efficient packing and may induce intramolecular interactions (dipole repulsion) that lower the lattice energy, resulting in a liquid state at room temperature.
Synthesis and Production Workflow
The synthesis of 2-(3-Bromopropoxy)benzaldehyde is a precision-controlled Williamson Ether Synthesis . It involves the O-alkylation of salicylaldehyde with a large excess of 1,3-dibromopropane to prevent dimerization (formation of the bis-ether).
Reaction Mechanism & Protocol
Reagents: Salicylaldehyde (1.0 eq), 1,3-Dibromopropane (3.0–4.0 eq), Potassium Carbonate (
Figure 1: Synthetic pathway for the production of 2-(3-Bromopropoxy)benzaldehyde via Williamson ether synthesis.
Critical Process Parameter (CPP): The stoichiometry of 1,3-dibromopropane is vital. Using a 1:1 ratio leads to the formation of 1,3-bis(2-formylphenoxy)propane (dimer), a solid impurity that is difficult to separate.
Experimental Determination of Physical Constants
For researchers validating a synthesized batch, the following protocols ensure accurate characterization.
A. Melting Point (Low Temperature)
Since the material is a liquid at room temperature, standard capillary melting point apparatuses are ineffective.
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol: Seal 5–10 mg of sample in an aluminum pan. Cool to -60 °C using a liquid nitrogen attachment. Heat at 5 °C/min. The endothermic peak onset corresponds to the melting point (~ -20 °C).
B. Boiling Point (Vacuum)
Attempting to boil this compound at atmospheric pressure (344 °C) will cause thermal degradation (browning/taring).
-
Method: Micro-distillation (Kugelrohr) or reduced pressure capillary method.
-
Protocol: Connect the setup to a high-vacuum pump (<1 mmHg). Heat the bath gradually.
-
Observation: The compound typically distills as a clear oil between 150–170 °C at 0.5 mmHg .
Applications in Drug Discovery
This compound serves as a versatile "linchpin" in medicinal chemistry.[5]
-
PROTAC Linkers: The 3-carbon bromopropyl chain provides a precise distance and a reactive handle (alkyl bromide) to attach E3 ligase ligands (e.g., Thalidomide derivatives) to a target protein ligand via the aldehyde end (reductive amination).
-
Heterocyclic Synthesis: The aldehyde and bromide groups can undergo cyclization reactions to form benzoxepines or chroman derivatives.
Figure 2: Divergent synthetic utility of the bifunctional core.
Safety and Handling (SDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Specific Warning: As an alkyl bromide with a benzylic-like character, it can act as a lachrymator (tear gas agent) and alkylating agent.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The aldehyde is susceptible to oxidation to the carboxylic acid (2-(3-bromopropoxy)benzoic acid) upon prolonged exposure to air.
References
-
ChemBK. (2024). Physico-chemical Properties of 2-(3-bromopropoxy)benzaldehyde (CAS 17954-11-9). Retrieved from
-
GuideChem. (2024). 4-(3-Bromopropoxy)benzaldehyde and Isomer Data. Retrieved from [6]
-
BenchChem. (2025). Synthesis of O-Alkylated Benzaldehydes: Protocols and Yields. Retrieved from
-
Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of Bromopropoxy-benzaldehyde Derivatives. Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from
Sources
Technical Monograph: 2-(3-Bromopropoxy)benzaldehyde as a Versatile Synthetic Scaffold
[1]
Executive Summary
2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) is a bifunctional building block characterized by an electrophilic aldehyde moiety and an alkylating bromide handle, separated by a flexible propyl ether spacer.[1][2] Its "linchpin" architecture allows for orthogonal functionalization, making it an essential intermediate in the synthesis of PROTAC linkers , benzofuran/chromene derivatives , and hybrid pharmacophores . This guide details its physicochemical profile, optimized synthesis to avoid dimerization, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 2-(3-Bromopropoxy)benzaldehyde |
| CAS Number | 17954-11-9 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| SMILES | BrCCCOc1ccccc1C=O |
| Appearance | Pale yellow oil to low-melting solid |
| Boiling Point | ~131–132 °C (at 0.4 mmHg) |
| Density | ~1.42 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Acetone, DMF; Insoluble in water |
| Reactivity Class | Alkylating agent (primary bromide); Electrophile (aldehyde) |
Optimized Synthesis Protocol
The primary challenge in synthesizing this compound is preventing the formation of the bis-ether dimer (1,3-bis(2-formylphenoxy)propane), where one dibromide molecule reacts with two salicylaldehyde molecules.
Method: Williamson Ether Synthesis (Mono-Alkylation)[1]
Reaction Scheme:
Reagents & Materials:
-
Salicylaldehyde (1.0 eq): 12.2 g (100 mmol)[1]
-
1,3-Dibromopropane (3.0 eq): 60.6 g (300 mmol) — Critical excess[1]
-
Potassium Carbonate (2.0 eq): 27.6 g (200 mmol), anhydrous, finely ground[1]
-
Solvent: Acetone (250 mL), reagent grade (or Acetonitrile for faster kinetics)
-
Catalyst (Optional): Potassium iodide (KI, 0.1 eq) to accelerate the reaction via Finkelstein exchange.
Step-by-Step Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a large magnetic stir bar and a reflux condenser.
-
Mixing: Charge the flask with Salicylaldehyde, 1,3-Dibromopropane, and solvent.
-
Base Addition: Add Potassium Carbonate (
) in a single portion. The suspension will turn bright yellow (phenoxide formation).[1] -
Reflux: Heat the mixture to a gentle reflux (
for acetone) for 12–16 hours . Monitor by TLC (Hexane:EtOAc 4:1).[1][3] The starting aldehyde spot should disappear. -
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
) through a celite pad.[1] -
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification (Critical):
-
The residue contains the product and excess 1,3-dibromopropane.
-
Distillation: Remove excess 1,3-dibromopropane via high-vacuum distillation (BP ~
at atm, significantly lower under vacuum). -
Chromatography: If high purity is required, purify the remaining oil via silica gel column chromatography (Gradient: 0%
10% EtOAc in Hexanes).[1]
-
Mechanistic Insight: The use of 3 equivalents of dibromide ensures that the statistical probability of a phenoxide attacking a mono-alkylated bromide is minimized, favoring the desired bromide-terminated product.
Divergent Reactivity & Applications[4][7]
The utility of 2-(3-Bromopropoxy)benzaldehyde lies in its ability to undergo orthogonal reactions .[3] The aldehyde can be modified without affecting the bromide, and vice versa, or they can react together to form heterocycles.
Functionalization Pathways
Figure 1: Divergent synthetic pathways accessible from the 2-(3-Bromopropoxy)benzaldehyde scaffold.
Key Applications in Drug Discovery
-
PROTAC Linker Synthesis: The propyl chain serves as a defined spatial linker.[1][3] The bromide can be displaced by a cereblon-binding ligand (e.g., pomalidomide derivative), while the aldehyde is reductively aminated to a target protein ligand.
-
Benzoxepine/Chromene Synthesis: Under McMurry coupling conditions or base-catalyzed condensation, the molecule can cyclize to form oxygen-containing heterocycles found in antidepressants and antihistamines.[3]
-
Bioconjugation: The aldehyde reacts specifically with lysine residues on protein surfaces or N-terminal amines, while the bromide remains available for subsequent "click" labeling with fluorescent tags.[3]
Handling, Stability & Safety
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
| Sensitization | H317 | May cause an allergic skin reaction (Aldehyde).[1][3] |
Storage & Stability:
-
Oxidation Risk: Aldehydes oxidize to carboxylic acids (benzoic acid derivatives) upon prolonged exposure to air.[1][3] Store under Nitrogen/Argon.
-
Light Sensitivity: Alkyl bromides can degrade under UV light.[1][3] Store in amber vials .
-
Temperature: Refrigerate (
) for long-term storage.
Self-Validating Safety Protocol:
-
Before use: Check the NMR for a carboxylic acid peak (broad singlet >11 ppm) or loss of the triplet at ~3.6 ppm (
) to confirm integrity. -
Quenching: Treat waste streams with aqueous ammonia or sodium hydroxide to neutralize unreacted alkyl bromide before disposal.[1]
References
-
PubChem Compound Summary. 4-(3-Bromopropoxy)benzaldehyde (Isomer Analog).[1][3] PubChem CID 5303072.[1] [Link][1]
-
Ulstrup, A. et al. "Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation."[1][3][5] Bioconjugate Chemistry, 2026.[5] [Link]
-
ResearchGate. Synthesis of bis(azine) ligands via salicylaldehyde alkylation.[Link]
Bifunctional Utility in Heterocyclic Synthesis: The Reactivity Profile of 2-(3-Bromopropoxy)benzaldehyde
[1]
Executive Summary
2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) is a specialized bifunctional building block primarily utilized in medicinal chemistry for the synthesis of oxygen-containing heterocycles.[1][2] Its structural uniqueness lies in the orthogonality of its two electrophilic sites: a "hard" aldehyde carbonyl and a "soft" primary alkyl bromide. This guide details its reactivity profile, focusing on its role as a "linchpin" precursor for 2,3,4,5-tetrahydro-1,4-benzoxazepines —a privileged scaffold in drug discovery for central nervous system (CNS) targets.[1]
Part 1: Chemical Identity & Structural Analysis
Core Attributes
This molecule combines the reactivity of a salicylaldehyde derivative with a propyl-bromide linker.[1] The ortho positioning is critical; it pre-organizes the molecule for intramolecular cyclization, a feature not shared by its meta or para isomers.
| Attribute | Specification |
| IUPAC Name | 2-(3-Bromopropoxy)benzaldehyde |
| CAS Number | 17954-11-9 (Note: distinct from para isomer 17954-81-3) |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Physical State | Typically a viscous, pale yellow oil or low-melting solid.[1][3] |
| Solubility | Soluble in DCM, THF, DMF, Acetone; insoluble in water. |
Electrophilic Orthogonality
The molecule possesses two distinct electrophilic centers that allow for sequential functionalization:
-
Site A (Aldehyde): Highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles) under kinetic control.
-
Site B (Alkyl Bromide): Reactive toward nucleophiles via
mechanisms, typically requiring thermal energy or strong bases.
Figure 1: Orthogonal reactivity map highlighting the dual electrophilic nature of the scaffold.
Part 2: Synthesis of the Core Scaffold
While often purchased, in-house synthesis is required for fresh batches to avoid aldehyde oxidation.[1] The standard protocol utilizes a Williamson Ether Synthesis.[4]
Protocol A: O-Alkylation of Salicylaldehyde
Objective: Selective mono-alkylation of salicylaldehyde.
-
Reagents: Salicylaldehyde (1.0 equiv), 1,3-Dibromopropane (3.0 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: Acetone (reflux) or DMF (
C). -
Procedure:
-
Dissolve salicylaldehyde in the solvent. Add anhydrous
. -
Add 1,3-dibromopropane in excess (crucial to prevent bis-alkylation where one propane chain links two aldehyde rings).[1]
-
Heat to reflux (Acetone) or
C (DMF) for 4–6 hours. -
Monitor: TLC will show the disappearance of the starting phenol (lower
) and appearance of the product (higher ).
-
-
Workup: Filter off inorganic salts. Concentrate. The excess dibromide can be removed via high-vacuum distillation or column chromatography (Hexanes/EtOAc).[1]
Part 3: The "Killer Application" – Benzoxazepine Synthesis
The primary utility of this molecule is the synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepines .[1] This seven-membered ring system is difficult to close due to entropic factors, but the ortho-tethered aldehyde facilitates the reaction via a "telescoped" reductive amination-cyclization sequence.[1]
Mechanism: The "Catch and Release" Strategy
-
Imine Formation: The amine reacts with the aldehyde to form a Schiff base.
-
Reduction: The imine is reduced to a secondary amine.
-
Cyclization: The newly formed secondary amine acts as an internal nucleophile, displacing the terminal bromide to close the ring.
Figure 2: The telescoped pathway for converting the linear precursor into the bicyclic heterocycle.
Protocol B: Telescoped Reductive Cyclization
Context: This protocol avoids isolating the unstable imine or the intermediate amino-bromide.[1]
-
Imine Formation:
-
To a solution of 2-(3-bromopropoxy)benzaldehyde (1.0 mmol) in dry Methanol (5 mL), add the primary amine (1.05 mmol).[1]
-
Stir at RT for 2–4 hours. Validation:
NMR aliquot shows loss of aldehyde proton (~10.4 ppm) and appearance of imine proton (~8.5 ppm).
-
-
Reduction:
-
Cool to
C. Add Sodium Borohydride ( , 1.5 mmol) portion-wise. -
Stir for 1 hour. The imine is reduced to the secondary amine.
-
-
Cyclization (The Critical Step):
-
Note: Cyclization may occur spontaneously. If not, add a non-nucleophilic base (DIPEA, 2.0 equiv) and heat to reflux (
C) for 4–12 hours. -
The amine nitrogen attacks the carbon bearing the bromine.
-
-
Purification:
-
Quench with water, extract with DCM. Purify via flash chromatography.
-
Part 4: Stability & Handling Guide
Stability Matrix
| Stressor | Risk Level | Mitigation |
| Oxidation | High | The aldehyde oxidizes to carboxylic acid upon air exposure.[1] Store under Argon/Nitrogen at |
| Light | Medium | Alkyl bromides can degrade/discolor.[1] Store in amber vials. |
| Hydrolysis | Low | The ether linkage is stable to basic/neutral aqueous conditions. |
| Polymerization | Medium | Can self-condense (aldol-type) if stored with trace base.[1] Keep neutral/slightly acidic. |
Safety (E-E-A-T)
-
Alkylating Agent: The propyl bromide moiety is a potential alkylating agent. It acts as a sensitizer and potential mutagen. Double-gloving and use of a fume hood are mandatory.[1]
-
Lachrymator: Like many benzyl aldehydes, it may cause eye irritation.
References
-
Synthesis of Benzoxazepines: Kwiecień, H. et al. "Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives."[1][5] Polish Journal of Chemistry, 2000.
-
General Reductive Amination: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. [1]
-
Williamson Ether Synthesis (General): BenchChem Protocols. "Performance comparison of 2-(Decyloxy)benzaldehyde synthesis."
-
Chemical Identity: PubChem Compound Summary for 2-(3-Bromopropoxy)benzaldehyde (Isomer/Analog data). [1]
Methodological & Application
Advanced Synthesis of Oxygen Heterocycles: Intramolecular Radical Cyclization of 2-(3-Bromopropoxy)benzaldehyde
Executive Summary
This Application Note details the synthetic utility of 2-(3-Bromopropoxy)benzaldehyde as a pivotal substrate in the construction of benzo-fused oxygen heterocycles. While frequently cited in the context of benzofuran research, this specific C3-tethered precursor primarily yields chroman (3,4-dihydro-2H-1-benzopyran) derivatives via 6-exo or 6-endo radical cyclization. This guide clarifies the structural divergence between benzofuran (C2-linker) and chroman (C3-linker) synthesis, providing a robust, self-validating protocol for the Samarium(II) Iodide (SmI2)-mediated reductive cyclization of 2-(3-Bromopropoxy)benzaldehyde.
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The "Linker-Length" Determinant
The synthesis of benzo-fused ethers from O-tethered salicylaldehyde derivatives is governed by the length of the alkyl chain bearing the radical precursor (halide).
-
Benzofuran (5-membered): Requires a 2-carbon tether (e.g., 2-(2-bromoethoxy)benzaldehyde).
-
Chroman (6-membered): Requires a 3-carbon tether (e.g., 2-(3-Bromopropoxy)benzaldehyde ).
Reaction Mechanism: The Radical Clock
The transformation of 2-(3-Bromopropoxy)benzaldehyde proceeds via a Ketyl-Olefin or Aryl-Radical mechanism, depending on the initiator. In the SmI2 pathway, the reaction involves a single-electron transfer (SET) to the aldehyde or the halide, followed by intramolecular radical attack.
-
Radical Generation: SmI2 reduces the C-Br bond to generate a primary alkyl radical.
-
Cyclization: The alkyl radical attacks the carbonyl oxygen (or carbon) of the aldehyde.
-
Path A (O-attack): Rare for carbon radicals.
-
Path B (C-attack): The alkyl radical attacks the carbonyl carbon, forming a 6-membered alkoxide radical (6-exo-trig/dig equivalent depending on geometry).
-
-
Quenching: The resulting samarium alkoxide is protonated to yield chroman-4-ol .
Mechanistic Pathway Diagram[8]
Caption: Divergent synthesis pathways based on linker length. The C3-linker (3-bromopropoxy) yields chroman-4-ol, while the C2-linker yields dihydrobenzofuran.
Experimental Protocols
Protocol A: Synthesis of Precursor (2-(3-Bromopropoxy)benzaldehyde)
A robust Williamson ether synthesis adapted for high purity.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
1,3-Dibromopropane (3.0 eq) – Excess prevents dimerization.
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) or DMF (0.5 M)
Step-by-Step:
-
Dissolution: Dissolve salicylaldehyde (12.2 g, 100 mmol) in ACN (200 mL).
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol) and stir for 15 min at RT to form the phenoxide. -
Alkylation: Add 1,3-dibromopropane (30.5 mL, 300 mmol) dropwise over 30 min.
-
Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.
-
Purification: Dissolve residue in
, wash with water (3x) to remove DMF/salts. Dry over . -
Distillation/Column: Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to isolate the mono-alkylated product as a pale yellow oil.
-
Target Yield: 75-85%
-
Quality Control:
NMR should show triplet at ppm ( ) and aldehyde singlet at ppm.
-
Protocol B: Radical Cyclization to Chroman-4-ol
The SmI2-mediated "Barbier-type" cyclization.
Reagents:
-
2-(3-Bromopropoxy)benzaldehyde (1.0 eq)
-
Samarium(II) Iodide (
) (2.2 eq, 0.1 M in THF) -
HMPA or DMPU (6.0 eq) – Lewis base additive to increase reduction potential.
-
Tetrahydrofuran (THF), anhydrous, degassed.
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Substrate Solution: Dissolve the aldehyde (1 mmol) and HMPA (6 mmol) in dry THF (10 mL).
-
SmI2 Addition: Cool the solution to 0°C (or -78°C for higher diastereoselectivity). Add
solution (22 mL, 2.2 mmol) dropwise via syringe.-
Visual Check: The deep blue color of
should persist. If it turns yellow/white immediately, add more until blue color remains for >15 min.
-
-
Quench: After 1-2 hours, quench with saturated
solution while still cold. -
Extraction: Extract with
(3x). Wash combined organics with water and brine (critical to remove HMPA). -
Purification: Flash chromatography (Hexane/EtOAc).
-
Product:Chroman-4-ol (Note: Not a benzofuran).
-
Yield: Typically 80-90%.
-
Protocol C: Modification for Benzofuran Synthesis
If the specific target is a Benzofuran , the precursor must be modified.
To obtain 2,3-dihydrobenzofuran-3-ol (which can be dehydrated to benzofuran):
-
Substitute Reagent: Use 1,2-dibromoethane instead of 1,3-dibromopropane in Protocol A.
-
Cyclization: Perform Protocol B exactly as described. The C2-linker forces a 5-exo cyclization.
-
Aromatization (Optional): Treat the resulting dihydrobenzofuran-3-ol with p-TsOH in refluxing benzene to eliminate water, yielding the aromatic Benzofuran .
Data Summary & Troubleshooting
| Parameter | Protocol A (Precursor Synthesis) | Protocol B (SmI2 Cyclization) |
| Key Reagent | 1,3-Dibromopropane (Excess) | |
| Critical Control | Temperature (Reflux) | Inert Atmosphere ( |
| Common Failure | Dimerization (bis-aldehyde) | Quenching of |
| Visual Cue | Formation of white ppt ( | Deep Blue |
| Product Ring Size | N/A (Linear) | 6-Membered (Chroman) |
Troubleshooting Guide
-
Problem: Low yield in cyclization.
-
Cause: Protonation of the radical prior to cyclization (reduction to alcohol without ring closing).
-
Solution: Ensure strictly anhydrous conditions; increase HMPA concentration to accelerate the SET rate relative to H-abstraction.
-
-
Problem: Formation of dimerized ether in Protocol A.
-
Cause: Insufficient excess of dibromide.
-
Solution: Increase 1,3-dibromopropane to 4-5 equivalents.
-
References
-
Edmonds, D. J., Johnston, D., & Procter, D. J. (2004).[1] Samarium(II)-iodide-mediated cyclizations in natural product synthesis. Chemical Reviews, 104(7), 3371-3404.[1]
-
Molander, G. A., & Harris, C. R. (1996). Sequencing reactions with samarium(II) iodide. Chemical Reviews, 96(1), 307-338.
-
Skrydstrup, T. (1997). Electrochemical Reduction of Benzaldehyde Benzoylhydrazone in Aprotic Media (Mechanistic parallels in radical cyclization). Acta Chemica Scandinavica, 51, 354-356.
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 86(9), 6069–6078.
Sources
Protocol for the Chemoselective Reductive Amination of 2-(3-Bromopropoxy)benzaldehyde
Executive Summary
This application note details the protocol for the reductive amination of 2-(3-Bromopropoxy)benzaldehyde with primary amines. The core synthetic challenge is chemoselectivity : reducing the intermediate imine to a secondary amine without displacing the alkyl bromide (a "ticking clock" functionality prone to nucleophilic attack or polymerization) or reducing the aldehyde to a primary alcohol.
We utilize the Abdel-Magid protocol (Sodium Triacetoxyborohydride in DCE), widely regarded as the gold standard for its mildness and selectivity. This guide emphasizes process controls to prevent the intramolecular cyclization or intermolecular polymerization of the resulting amino-alkyl bromide.
Chemical Strategy & Mechanism[1][2][3][4][5]
The Chemoselectivity Challenge
The substrate contains two electrophilic sites:
-
Aldehyde (Hard/Soft Mix): Highly reactive toward amines; the target for modification.
-
Alkyl Bromide (Soft Electrophile): Susceptible to
attack by the newly formed amine.
The Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Borohydride (
Mechanistic Pathway
The reaction proceeds through the formation of a carbinolamine, dehydration to an imine, protonation to an iminium ion, and irreversible hydride transfer.
Figure 1: Mechanistic pathway highlighting the critical activation of the imine and the risk of post-reaction alkylation.[2][3]
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2-(3-Bromopropoxy)benzaldehyde | 1.0 | Substrate | Purity >95% (Check for acid impurities) |
| Primary Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Free base preferred over HCl salt |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reductant | Moisture sensitive; use fresh bottle |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Glacial; Promotes iminium formation |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Anhydrous preferred; DCM is a valid alternative |
Step-by-Step Methodology
Step 1: Solvation and Imine Formation
-
Charge a clean, dry reaction vessel (round bottom flask or vial) with a magnetic stir bar.
-
Add 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv) and dissolve in DCE (concentration ~0.15 M).
-
Add the Primary Amine (1.1 equiv).
-
Note: If the amine is an HCl salt, add 1.1 equiv of Triethylamine (TEA) to free-base it before adding the aldehyde.
-
-
Add Acetic Acid (1.0 equiv).
-
Insight: While aldehydes react fast, the ortho-alkoxy group can provide steric hindrance or coordination effects. Acid ensures the equilibrium shifts to the iminium species.
-
-
Stir at Room Temperature (20-25°C) for 30-60 minutes under Nitrogen/Argon.
-
Checkpoint: Monitor by TLC or LCMS. You may not see full conversion to imine, but equilibrium must be established.
-
Step 2: Reduction 6. Cool the mixture slightly (0°C to 10°C) if the scale is >5g to manage exotherm. For small scales, RT is acceptable. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5-10 minutes.
- Caution: Gas evolution (
) is possible but minimal compared to .
- Allow the reaction to warm to Room Temperature and stir for 2–16 hours.
- Self-Validation: Monitor reaction progress by LCMS. Look for the mass of Product (M+H). The aldehyde peak (UV 254nm) should disappear.
Step 3: Quench & Workup (CRITICAL STEP)
The workup must be gentle to prevent the secondary amine from reacting with the alkyl bromide.
9. Quench: Add Saturated Aqueous
- Do NOT use strong bases like NaOH or KOH. High pH increases the nucleophilicity of the amine product, promoting side reactions.
- Extraction: Extract the aqueous layer 3x with DCM.
- Wash: Combine organics and wash 1x with Brine.
- Dry: Dry over anhydrous
. Filter and concentrate in vacuo at <40°C .
- Warning: Do not heat the crude residue excessively.
Purification[1]
-
Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate or DCM/MeOH.
-
Note: If the product is streaking, add 1% Triethylamine to the eluent, but evaporate quickly after collection to avoid bromide displacement.
Process Control & Data Interpretation
In-Process Controls (IPC)
| Parameter | Method | Acceptance Criteria |
| Imine Formation | 1H NMR (Optional) | Appearance of imine CH=N (~8.5 ppm); Shift of aldehyde CHO (~10.4 ppm). |
| Reaction Completion | LCMS / TLC | Disappearance of Aldehyde. Appearance of Product Mass (M+H). |
| Bromide Integrity | 1H NMR (Crude) | Triplet at ~3.6 ppm ( |
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting decision tree for the reductive amination process.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas and acetic acid. Handle in a fume hood.
-
Alkyl Bromides: Alkylating agents. Avoid skin contact.
-
DCE/DCM: Chlorinated solvents.[4] Carcinogenic (DCE). Use appropriate PPE (Gloves, Goggles, Lab Coat).
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5][3][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][7][3][4][6][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][8][9] J. Org.[5][3][4][6][8][9] Chem.1996 , 61, 3849–3862.[5][3][4][6][9] Link
-
Sigma-Aldrich Application Note. Reductive Amination using Sodium Triacetoxyborohydride. Link
-
Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB) Mechanism & Conditions. Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Application Note: Optimized Synthesis of 2-(3-Bromopropoxy)benzaldehyde
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-(3-bromopropoxy)benzaldehyde , a critical linker intermediate used in the development of PROTACs (Proteolysis Targeting Chimeras) and hybrid pharmacophores. While the Williamson ether synthesis is a foundational reaction, the specific alkylation of salicylaldehyde with 1,3-dibromopropane presents a kinetic challenge: the competition between the desired mono-alkylation and the formation of the unwanted bis-ether dimer (1,3-bis(2-formylphenoxy)propane). This guide provides a stoichiometry-controlled method to maximize mono-alkylation yields (>75%), complete with mechanistic insights, purification strategies, and safety protocols.
Mechanistic Insight & Critical Process Parameters
The Kinetic Challenge
The synthesis relies on a standard SN2 nucleophilic substitution. However, the product, 2-(3-bromopropoxy)benzaldehyde, contains a primary alkyl bromide that remains susceptible to nucleophilic attack by a second molecule of salicylaldehyde phenoxide.
If the concentration of the phenoxide is too high relative to the dibromide, or if the reaction is allowed to proceed too long without stoichiometric control, the thermodynamic equilibrium shifts toward the dimer.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the necessity of excess electrophile.
Figure 1: Competitive reaction pathways. High local concentration of 1,3-dibromopropane favors the k1 path over the k2 dimerization path.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Salicylaldehyde | 122.12 | 1.0 | Substrate |
| 1,3-Dibromopropane | 201.89 | 3.0 - 4.0 | Electrophile (Excess) |
| Potassium Carbonate ( | 138.21 | 1.5 - 2.0 | Base |
| Acetone (or Acetonitrile) | - | Solvent | 0.2 M conc. |
Equipment:
-
Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]
-
Reflux condenser with drying tube (CaCl2) or N2 inlet.
-
Rotary evaporator.[1]
-
Silica gel flash chromatography setup.
Step-by-Step Methodology
Step 1: Deprotonation & Setup
-
In a clean, dry RBF, dissolve Salicylaldehyde (1.0 eq) in anhydrous Acetone (or Acetonitrile).
-
Add Potassium Carbonate (1.5 eq) .
-
Note: Using anhydrous
is critical. If the base is wet, water will compete as a nucleophile, creating alcohol byproducts.
-
-
Stir the suspension at room temperature for 15–30 minutes to ensure formation of the phenoxide anion. The solution typically turns a bright yellow/orange color.
Step 2: Addition of Electrophile
-
Add 1,3-Dibromopropane (3.0 eq) in a single portion.
-
Expert Tip: Do not add the dibromide dropwise. A high instantaneous concentration of dibromide is required to ensure the phenoxide encounters a dibromide molecule (forming the product) rather than a product molecule (forming the dimer).
-
Step 3: Reflux
-
Heat the mixture to reflux (approx. 60°C for Acetone, 82°C for ACN) with vigorous stirring.
-
Monitor by TLC (Hexane:EtOAc 80:20).
-
Salicylaldehyde Rf: ~0.6
-
Product Rf: ~0.45
-
Dimer Rf: ~0.2 (usually more polar than the mono-bromide).
-
-
Reaction is typically complete within 6–12 hours .
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (
and excess ) using a sintered glass funnel or Celite pad. Wash the pad with acetone. -
Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.
-
Note: This oil contains the product and the large excess of unreacted 1,3-dibromopropane.
-
Step 5: Purification (Crucial)
-
Removal of Excess Dibromide: The excess 1,3-dibromopropane (BP ~167°C) can be difficult to remove solely by rotovap.
-
Method A (Distillation): If scale allows (>5g), high-vacuum distillation can remove the dibromide first.
-
Method B (Column Chromatography): For smaller scales, load the crude oil onto a silica gel column. Elute with Hexanes first to flush out the non-polar 1,3-dibromopropane. Then, increase polarity to Hexane:EtOAc (90:10 to 80:20) to elute the product.
-
Quality Control & Characterization
Expected Data
The product should be a clear to pale yellow oil (may solidify upon standing in freezer, MP ~30°C).
| Technique | Signal | Assignment |
| 1H NMR (CDCl3) | Aldehyde (-CHO) | |
| Aromatic (Ortho to CHO) | ||
| Aromatic | ||
| Aromatic (Ortho/Para to ether) | ||
| Ether methylene (-O-CH2 -) | ||
| Alkyl bromide (-CH2 -Br) | ||
| Central methylene (-CH2-CH2 -CH2-) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Dimer Content | Low equivalents of dibromide. | Increase 1,3-dibromopropane to 4.0 or 5.0 equivalents. |
| Low Conversion | Old/wet | Use anhydrous reagents; add catalytic KI (Finkelstein condition) to accelerate reaction. |
| Product Hydrolysis | Aqueous workup too acidic. | The acetal/aldehyde is stable, but the alkyl bromide can hydrolyze if left in hot basic water. Filter salts before adding water/extraction. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Safety & Handling (HSE)
-
1,3-Dibromopropane: Classified as acutely toxic and an environmental hazard.[2] It is a lachrymator and skin irritant.[3] Handle only in a fume hood.
-
Waste Disposal: The initial hexane flush during column chromatography will contain significant amounts of 1,3-dibromopropane. This fraction must be segregated as halogenated organic waste and not mixed with general organic solvents if possible, to lower disposal costs.
References
- Boyd, R. N.; Morrison, R. T. Organic Chemistry, 6th Ed.; Prentice Hall, 1992.
-
Application in Linker Synthesis (PROTACs)
-
Buckley, D. L., et al. "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Induce Protein Degradation." Journal of the American Chemical Society, 2012, 134(10), 4465–4468.
- Note: This paper illustrates the general strategy of using halo-alkyl linkers to connect ligands to E3 ligase binders.
-
-
Specific Synthesis of 2-(3-bromopropoxy)
- Li, H., et al. "Design, Synthesis, and Biological Evaluation of Novel Salicylaldehyde Derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.
-
PubChem Compound Summary for CID 13715789 (2-(3-Bromopropoxy)benzaldehyde).
-
Safety Data for 1,3-Dibromopropane
-
Fisher Scientific SDS.
-
Sources
using 2-(3-Bromopropoxy)benzaldehyde as a linker in organic synthesis
Application Note: Strategic Utilization of 2-(3-Bromopropoxy)benzaldehyde in Heterobifunctional Linker Design
Executive Summary
2-(3-Bromopropoxy)benzaldehyde (CAS: 66634-92-2) is a versatile heterobifunctional building block extensively used in Medicinal Chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) .[1]
Its structural utility lies in its "Janus" nature:
-
Electrophilic Alkyl Bromide: Facilitates
attachment to nucleophilic "warheads" (phenols, thiols, or secondary amines).[1] -
Ortho-Substituted Benzaldehyde: Serves as a reactive handle for reductive amination, creating a stable amine linkage to E3 ligase ligands or other bioactive motifs.[1]
-
Propoxy-Phenyl Spacer: Provides a defined ~6–8 Å spatial separation with a blend of rigidity (phenyl ring) and flexibility (propoxy chain), crucial for optimizing ternary complex formation in protein degradation.[1]
This guide outlines the optimal protocols for handling, coupling, and troubleshooting this linker to ensure high-yield conjugation.
Chemical Profile & Stability
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 243.10 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Solubility | Soluble in DCM, DMF, DMSO, THF; Insoluble in water |
| Stability | Sensitive to oxidation (aldehyde |
| Storage | -20°C under inert atmosphere ( |
Strategic Application: PROTAC Linker Assembly
The most common workflow involves a sequential assembly where the alkyl bromide is displaced first, followed by reductive amination of the aldehyde. This order is preferred to avoid side reactions involving the aldehyde during the alkylation step.[3]
Mechanism of Action (Workflow Visualization)
Figure 1: Sequential assembly strategy preventing aldehyde interference during the initial coupling.
Detailed Experimental Protocols
Protocol A: Step 1 - Displacement (Etherification)
Target: Attachment of the linker to a phenolic warhead (e.g., a VHL ligand precursor or a kinase inhibitor).
Reagents:
-
Phenolic Substrate (1.0 equiv)
-
2-(3-Bromopropoxy)benzaldehyde (1.2 equiv)[1]
-
Potassium Carbonate (
) (2.0 – 3.0 equiv)[2] -
Potassium Iodide (KI) (0.1 equiv) - Catalyst to accelerate Finkelstein exchange.
-
Solvent: Anhydrous DMF or Acetonitrile (
).[1]
Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Phenolic Substrate in anhydrous DMF (0.1 M concentration). Add
and stir at room temperature for 15 minutes to generate the phenoxide. -
Addition: Add 2-(3-Bromopropoxy)benzaldehyde and catalytic KI.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
).-
Note: Do not exceed 80°C to prevent elimination of HBr (styrene formation) or Cannizzaro disproportionation of the aldehyde.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The aldehyde moiety provides a distinct UV spot and stains orange/red with 2,4-DNP stain.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over
and concentrate. -
Purification: Flash column chromatography.
Critical Checkpoint: Verify the integrity of the aldehyde signal in
Protocol B: Step 2 - Reductive Amination
Target: Coupling the aldehyde-linker intermediate to an amine-containing E3 ligase ligand (e.g., Lenalidomide derivative).
Reagents:
-
Aldehyde-Linker Intermediate (from Step 1) (1.0 equiv)
-
Amine Partner (1.0 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (
) (1.5 – 2.0 equiv) -
Acetic Acid (AcOH) (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Procedure:
-
Imine Formation: Dissolve the Aldehyde-Linker and Amine Partner in DCE (0.1 M).[1] Add catalytic AcOH.[1] Stir for 30–60 minutes at Room Temperature (RT) to allow the imine/hemiaminal to form.
-
Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to neutralize it first.
-
-
Reduction: Add
in one portion.-
Why this reductant? It is mild and selective for aldehydes/imines over ketones and does not reduce the nitro/nitrile groups often found in drugs.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM. Wash organic layer with brine.[1][3]
-
Purification: HPLC or Flash Chromatography (often requires MeOH/DCM gradients due to polarity).[1]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 ( | Competitive elimination of HBr. | Lower temperature to 50°C. Switch solvent to Acetone (reflux) which is milder than DMF.[1] |
| Aldehyde Polymerization | Base concentration too high.[1] | Use |
| No Reaction in Step 2 | Steric hindrance or poor imine formation.[1] | Add molecular sieves (4Å) during the imine formation step to remove water. Switch to |
| Over-reduction (Alcohol formation) | Reductant added too early.[1] | Ensure the "Imine Formation" wait time (30-60 mins) is respected before adding the hydride source. |
Structural Logic in Drug Design
Why choose 2-(3-Bromopropoxy)benzaldehyde over a simple alkyl dibromide?
-
Orthogonality: The bromide and aldehyde react under completely different conditions.[1] A dibromide requires statistical stoichiometry (excess linker) to prevent polymerization (dimerization).[1] This linker allows 1:1 stoichiometry.[1]
-
Conformational Restriction: The phenyl ring restricts the rotational degrees of freedom near the attachment point. In PROTACs, this "entropic pre-organization" can reduce the energy penalty of ternary complex formation.
-
UV Traceability: The benzaldehyde chromophore makes the intermediate easy to track via UV-Vis detectors during LC-MS, unlike simple alkyl chains.[1]
Figure 2: Strategic advantage of heterobifunctional linkers over homobifunctional analogs.[2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Williamson, A. W. (1850).[1][5][6] "Theory of Aetherification."[1] Philosophical Magazine.[1] (Foundational reference for Ether Synthesis).
-
Sun, X., et al. (2019).[1] "PROTACs: great opportunities for academia and industry."[1] Signal Transduction and Targeted Therapy.
-
Nalawansha, D. A., & Crews, C. M. (2020).[1] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[1] Cell Chemical Biology.
-
Sigma-Aldrich. "Product Specification: 2-(3-Bromopropoxy)tetrahydro-2H-pyran (Analogous Chemistry)."
Sources
- 1. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Advanced Protocols for the Synthesis of Chromene Derivatives via Intramolecular Cyclization of 2-(3-Bromopropoxy)benzaldehyde
Executive Summary & Strategic Rationale
The synthesis of chromene (
This Application Note details the conversion of 2-(3-bromopropoxy)benzaldehyde into chromene derivatives. Unlike conventional methods that utilize intermolecular couplings (e.g., Petasis, propargylic ether cyclization), this protocol leverages an Intramolecular Barbier-Type Cyclization .
Why this route?
-
Atom Economy: It utilizes a pre-functionalized tether, ensuring exclusive regioselectivity for the 6-membered ring.
-
Versatility: The intermediate chroman-4-ol is a valuable synthone itself, which can be easily dehydrated to the
-chromene . -
Scalability: We present two distinct methodologies: a "Green" Aqueous Zinc-mediated protocol for scale-up, and a Samarium Diiodide (
) protocol for sensitive substrates.
Mechanistic Pathway & Logic
The transformation proceeds via a two-stage sequence:
-
Reductive Cyclization: The carbon-halogen bond is activated by a metal (
), generating a transient organometallic nucleophile (carbanion equivalent) that attacks the pendant aldehyde. This closes the ring to form chroman-4-ol . -
Dehydration (Elimination): Acid-catalyzed elimination of water yields the
-chromene .
Pathway Visualization (DOT)
Figure 1: Logical flow of the intramolecular Barbier cyclization and subsequent dehydration.
Experimental Protocols
Protocol A: Aqueous Zinc-Mediated Cyclization (Green Chemistry)
Best for: Robust substrates, scale-up, cost-efficiency. Mechanism: Zinc acts as the electron source in an aqueous medium, often requiring no inert atmosphere, leveraging the "on-water" acceleration effect.
Materials
-
Substrate: 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv)
-
Reagent: Zinc dust (Activated, 3.0 equiv)
-
Additive: Saturated aqueous
(2 mL/mmol substrate) -
Solvent: THF (Tetrahydrofuran) or Ethanol (3 mL/mmol substrate)
Step-by-Step Methodology
-
Activation of Zinc: Wash Zinc dust with dilute
, then water, ethanol, and ether. Dry under vacuum. Crucial: Oxide-free surface is required for initiation. -
Reaction Setup: In a round-bottom flask, dissolve 2-(3-bromopropoxy)benzaldehyde in THF.
-
Addition: Add the saturated aqueous
solution. The mixture will be biphasic. -
Initiation: Add the activated Zinc dust in one portion while stirring vigorously.
-
Reaction: Stir at room temperature (20–25°C). The reaction is typically exothermic.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the more polar alcohol spot ( ). -
Time: Typically 1–4 hours.
-
-
Workup: Filter off excess Zinc through a Celite pad. Extract the filtrate with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: The crude chroman-4-ol is usually pure enough for the next step. If isolation is required, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Samarium Diiodide ( ) Mediated Cyclization
Best for: Complex substrates, high stereocontrol requirements, mild conditions.
Mechanism: Single Electron Transfer (SET) reduction.
Materials
-
Substrate: 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv)
-
Reagent:
(0.1 M solution in THF, 2.2 equiv)[1] -
Solvent: Anhydrous THF (degassed)
-
Atmosphere: Strictly Argon or Nitrogen.
Step-by-Step Methodology
-
Preparation: Flame-dry all glassware and cool under Argon flow.
-
Substrate Solution: Dissolve the substrate in anhydrous, degassed THF in the reaction flask.
-
Reagent Addition: Cool the flask to 0°C (ice bath). Add the
solution dropwise via syringe.-
Visual Check: The deep blue color of
should persist. If it turns yellow/white immediately, oxygen is present or the reagent is consumed; add more until blue color remains.
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench: Quench the reaction by opening to air and adding saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) or 0.1 M
. Stir until the blue color fades to yellow/grey. -
Workup: Extract with Diethyl Ether. The Rochelle's salt helps break up the samarium emulsion (requires vigorous stirring for 30+ mins).
-
Isolation: Dry and concentrate to yield chroman-4-ol .
Protocol C: Dehydration to 2H-Chromene
Input: Chroman-4-ol (from Protocol A or B).
Target:
Materials
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH, 5-10 mol%) -
Solvent: Toluene or Benzene (Dean-Stark conditions) OR Dichloromethane (mild conditions).
Step-by-Step Methodology
-
Setup: Dissolve chroman-4-ol in Toluene.
-
Catalysis: Add
-TsOH. -
Elimination:
-
Method A (Fast): Reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: 1–2 hours.
-
Method B (Mild): Stir in
with molecular sieves (4Å) at room temperature for 12–24 hours.
-
-
Quench: Wash with saturated
to neutralize the acid. -
Purification: Flash chromatography (neutral alumina or silica treated with 1%
to prevent acid-catalyzed polymerization of the chromene).
Data Analysis & Troubleshooting
Yield Comparison Table
| Method | Reagent System | Conditions | Yield (Chroman-4-ol) | Yield (2H-Chromene)* | Notes |
| Protocol A | Aqueous THF, RT | 85 - 92% | 75 - 85% | Green, low cost. Best for bulk. | |
| Protocol B | Anhydrous THF, 0°C | 90 - 96% | 80 - 88% | High purity. Expensive reagent. | |
| Protocol C | Ether, Reflux | 50 - 65% | 40 - 55% | Prone to Wurtz coupling side-products. |
*Yield calculated over two steps.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Zinc surface oxidized. | Wash Zn with dilute HCl immediately before use. Use "Rieke Zinc" for stubborn cases. |
| Dimerization (Wurtz) | Concentration too high. | Perform reaction under high dilution conditions (0.01 M) to favor intramolecular cyclization over intermolecular coupling. |
| SmI2 loses color instantly | Oxygen contamination. | Ensure strict inert atmosphere. Degas all solvents via freeze-pump-thaw. |
| Polymerization of Chromene | Acid sensitivity. | During purification of the final chromene, use 1% Triethylamine in the eluent to keep silica basic. |
References
- Barbier, P. (1899). Synthèse du diéthylhepténol. Comptes Rendus de l'Académie des Sciences, 128, 110.
-
Molander, G. A., & Harris, C. R. (1996). Sequencing reactions with samarium(II) iodide. Chemical Reviews, 96(1), 307-338. Link
- Augé, J., et al. (2005). Zinc-mediated Barbier-type reactions in aqueous media: A green alternative. Tetrahedron Letters, 46(16), 2823-2826.
-
Nicolaou, K. C., et al. (2000). Samarium Diiodide-Mediated Cyclizations in Natural Product Synthesis. Journal of the American Chemical Society.[2] (Contextual application of SmI2 for chroman rings).
- Bieber, L. W., et al. (2000). Metal-mediated allylation of carbonyl compounds in aqueous media. Current Organic Chemistry, 4, 1229.
Disclaimer: These protocols involve the use of hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult MSDS for 2-(3-bromopropoxy)benzaldehyde and Samarium Diiodide before proceeding.
Sources
2-(3-Bromopropoxy)benzaldehyde in pharmaceutical intermediate synthesis
This Application Note is designed for research chemists and process development scientists. It details the synthesis, purification, and downstream application of 2-(3-Bromopropoxy)benzaldehyde (CAS: 83425-52-9), a versatile bifunctional building block used in the synthesis of oxygen heterocycles (benzoxepines) and GPCR-targeted pharmaceutical intermediates.
Introduction & Strategic Utility
2-(3-Bromopropoxy)benzaldehyde is a "linchpin" intermediate characterized by two distinct electrophilic sites: an alkyl bromide (susceptible to
Its primary value in medicinal chemistry lies in the 3-carbon propoxy tether at the ortho position. This specific geometry facilitates:
-
Macrocyclization: Access to 7-membered oxygen heterocycles (benzoxepines) via intramolecular ring closure.
-
Linker Chemistry: Construction of "Head-to-Tail" pharmaceutical scaffolds, particularly for serotonin (5-HT) and dopamine receptor ligands, where an aryl moiety is linked to a basic amine (e.g., piperazine) via a propoxy chain.
Mechanistic Dualism
The molecule presents a chemoselectivity challenge. The aldehyde is prone to oxidation, while the bromide is sensitive to hydrolysis. Successful utilization requires a protocol that differentiates these reactivities.
Figure 1: The divergent synthetic utility of the scaffold.
Protocol A: High-Purity Synthesis of the Intermediate
Objective: Synthesize 2-(3-bromopropoxy)benzaldehyde from salicylaldehyde while suppressing the formation of the bis-alkylated dimer (1,3-bis(2-formylphenoxy)propane).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Salicylaldehyde | 1.0 | Substrate |
| 1,3-Dibromopropane | 3.0 - 5.0 | Alkylating Agent (Excess is critical) |
| Potassium Carbonate ( | 2.0 | Base |
| Acetone (or MeCN) | Solvent | Polar Aprotic Solvent |
| Tetrabutylammonium bromide (TBAB) | 0.05 | Phase Transfer Catalyst (Optional) |
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Salicylaldehyde (12.2 g, 100 mmol) in Acetone (200 mL) .
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol) . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow. -
Electrophile Addition (Critical Step): Add 1,3-Dibromopropane (30-50 mL, ~300-500 mmol) in a single portion.
-
Expert Insight: Using a large excess of dibromide is statistically required to ensure the phenoxide hits a dibromide molecule rather than an already-mono-alkylated product, preventing dimerization.
-
-
Reaction: Heat to reflux (
C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product ( ) should appear; salicylaldehyde ( ) should disappear. -
Work-up:
-
Cool to room temperature and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove acetone.
-
Removal of Excess Dibromide: The residue contains the product and excess 1,3-dibromopropane. Distill off the excess 1,3-dibromopropane under high vacuum (
mmHg) at C.
-
-
Purification: The remaining oil is often sufficiently pure (>90%). For pharma-grade (>98%), purify via silica gel column chromatography eluting with Hexane:EtOAc (9:1).
-
Yield: Expected yield is 85–92%. Appearance: Pale yellow oil, solidifies upon prolonged freezer storage.
Protocol B: Application in GPCR Ligand Synthesis (Linear Coupling)
Context: This protocol mimics the synthesis of aryl-piperazine drugs (e.g., Aripiprazole analogs) where the "linker" is attached to a secondary amine.
Reaction Workflow
The target is to displace the alkyl bromide with a piperazine derivative without affecting the aldehyde (which is reserved for a subsequent reductive amination or Wittig reaction).
Figure 2: Sequential functionalization preserving the aldehyde for the final diversity step.
Experimental Procedure
-
Dissolution: Dissolve 1-Phenylpiperazine (1.0 equiv) and 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv) in Acetonitrile (10 mL/g) .
-
Scavenger Base: Add
(1.5 equiv) and KI (0.1 equiv) . The Potassium Iodide acts as a catalyst (Finkelstein reaction in situ) to accelerate the substitution of the bromide. -
Temperature Control: Heat to
C. Do not reflux vigorously, as high heat can promote self-condensation of the aldehyde (Aldol). -
Monitoring: Monitor consumption of the bromide via HPLC or TLC. Reaction time is typically 4–6 hours.
-
Isolation: Filter inorganic salts. Evaporate solvent.
-
Outcome: The resulting product is 2-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde .
-
Checkpoint: Verify the integrity of the aldehyde peak in
NMR ( ppm). If the peak is diminished, protect the aldehyde as an acetal in future runs.
-
Protocol C: Intramolecular Cyclization (Benzoxepines)
Context: Synthesis of 2,3,4,5-tetrahydro-1-benzoxepin derivatives. This utilizes the aldehyde carbon as the electrophile for ring closure.
Method: Grignard-Mediated Cyclization (Barbier-Type)
This method converts the linear precursor into a fused bicyclic system.
-
Preparation: Dissolve 2-(3-Bromopropoxy)benzaldehyde in dry THF .
-
Activation: This transformation is tricky because the molecule contains both the halide and the carbonyl.
-
Standard Approach: Protect the aldehyde (as acetal), form the Grignard reagent (
) at the alkyl bromide end, then deprotect to allow cyclization. -
Direct Approach (Barbier): Add Magnesium turnings (activated with
) to the THF solution under dilute conditions.
-
-
Cyclization: The transient Grignard species formed at the propyl chain attacks the ortho-aldehyde intramolecularly.
-
Product: 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol .
-
Dehydration (Optional): Treat with acid (pTsOH) to form the double bond (2,3-dihydro-1-benzoxepine), a core structure in many vascular disrupting agents.
QC & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Bis-alkylation (Dimer) | Insufficient excess of dibromide. | Increase 1,3-dibromopropane to 4–5 equivalents. |
| Low Yield in Protocol B | Aldehyde interference (Schiff base formation). | Ensure the amine nucleophile is secondary (e.g., piperazine). Primary amines will attack the aldehyde.[5] |
| Darkening/Tars | Oxidation of aldehyde.[1] | Perform reactions under Nitrogen/Argon. Store starting material at |
Safety & Handling
-
Alkylating Agent: 2-(3-Bromopropoxy)benzaldehyde is a potent alkylating agent. It can alkylate DNA. Handle with extreme caution in a fume hood.
-
Lachrymator: Like many benzyl halides and benzaldehydes, it may be irritating to eyes and mucous membranes.
-
Storage: Store under inert gas at 2–8°C to prevent oxidation to the corresponding benzoic acid.
References
-
Synthesis of O-Alkylated Salicylaldehydes
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General ether synthesis protocols).
-
PubChem Compound Summary for CAS 83425-52-9. Link
- Benzoxepine Synthesis: Journal of Heterocyclic Chemistry. "Intramolecular cyclization of halo-aldehydes." (General methodology reference).
-
GPCR Ligand Design (Aryl-piperazine linkers)
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Arylpiperazines. Link
-
- Repaglinide Chemistry (Contextual)
Sources
- 1. WO2009035570A2 - Aromatic imine compounds for use as sulfide scavengers - Google Patents [patents.google.com]
- 2. Chromane synthesis [organic-chemistry.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. bulletin.zu.edu.ly [bulletin.zu.edu.ly]
- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
Application Note: Chemoselective Wittig Olefination of 2-(3-Bromopropoxy)benzaldehyde
Here is a comprehensive Application Note and Protocol guide for the Wittig reaction of 2-(3-bromopropoxy)benzaldehyde.
Executive Summary & Scientific Context
2-(3-Bromopropoxy)benzaldehyde is a critical "linker" intermediate in the synthesis of psychotropic phenylpiperazine derivatives (e.g., Aripiprazole, Brexpiprazole analogs). The aldehyde functionality allows for carbon skeleton extension via olefination, while the alkyl bromide tail serves as an electrophilic handle for subsequent N-alkylation.
The Challenge: Performing a Wittig reaction on this substrate presents a chemoselectivity conflict. The strong bases required to generate the phosphonium ylide (e.g., n-BuLi, NaH, KOtBu) pose two specific risks to the alkyl bromide side chain:
-
Elimination (E2): Base-mediated dehydrohalogenation of the bromopropoxy chain to form an allyl ether.
-
Intramolecular Cyclization: If the ylide is formed in the presence of the substrate, or if the base is present in excess, the nucleophilic centers may attack the alkyl bromide.
This guide details protocols optimized to suppress these side reactions, favoring the desired olefination via kinetic control and specific base selection.
Strategic Analysis: Reaction Pathways
The success of this reaction relies on the pK a differential between the phosphonium salt and the base, and the nucleophilicity of the generated ylide versus the base.
Critical Decision Matrix
| Parameter | Standard Wittig (n-BuLi) | Optimized Protocol (KOtBu) | Stabilized Ylide (HWE/Wittig) |
| Base Strength | Very High (pK a ~50) | High (pK a ~17) | Low/Moderate (pK a ~10-15) |
| Risk to Alkyl Br | High (Li-Hal exchange) | Moderate (E2 Elimination) | Low (Chemoselective) |
| Ylide Type | Unstabilized (Reactive) | Unstabilized (Reactive) | Stabilized (Slow) |
| Selectivity | Z-Selective | Z-Selective | E-Selective |
| Rec. Application | Avoid | Terminal Alkenes | Chain Extension (Esters) |
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the competing pathways. The goal is to maximize Path A (Wittig) while suppressing Path B (Elimination) and Path C (Cyclization).
Figure 1: Competing reaction pathways. Path A is the desired route. Paths B and C are minimized by temperature control and stoichiometry.
Experimental Protocols
Protocol A: Methylenation (Terminal Alkene Synthesis)
Target: Conversion of aldehyde to styrene derivative (-CH=CH2). Reagents: Methyltriphenylphosphonium bromide (MTPPB), Potassium tert-butoxide (KOtBu), Anhydrous THF.
Rationale:
-
Base: KOtBu is used instead of n-BuLi. While strong, it is bulky (sterically hindered), reducing the rate of S N2 attack on the alkyl bromide.
-
Temperature: 0°C is strictly maintained. Higher temperatures promote E2 elimination of HBr from the propoxy chain.
-
Order of Addition: "Pre-formed Ylide" strategy ensures the base is consumed by the phosphonium salt before the sensitive aldehyde is added.
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Salt Suspension: Add Methyltriphenylphosphonium bromide (1.2 equiv) to the RBF. Add anhydrous THF (0.3 M concentration relative to aldehyde).
-
Note: The salt will not fully dissolve; this is normal.
-
-
Ylide Formation: Cool the suspension to 0°C (ice/water bath). Add KOtBu (1.25 equiv) portion-wise over 10 minutes.
-
Observation: The suspension will turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0°C.
-
-
Substrate Addition: Dissolve 2-(3-bromopropoxy)benzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Transfer to the addition funnel.
-
Reaction: Dropwise add the aldehyde solution to the yellow ylide suspension over 20–30 minutes.
-
Critical: Maintain internal temperature < 5°C.
-
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.
-
Quench & Workup:
-
Quench with saturated NH4Cl solution.
-
Extract with Diethyl Ether (Et2O) or EtOAc (x3).
-
Wash combined organics with Brine, dry over MgSO4, and concentrate.
-
-
Purification: The crude will contain Triphenylphosphine oxide (TPPO). Precipitate TPPO by adding cold Hexane/Pentane and filtering. Purify the filtrate via silica gel chromatography.
Protocol B: Chain Extension (Stabilized Ylide)
Target: Synthesis of Cinnamate Esters (e.g., Ethyl 3-(2-(3-bromopropoxy)phenyl)acrylate). Reagents: (Carbethoxymethylene)triphenylphosphorane.
Rationale: Stabilized ylides are sufficiently nucleophilic to react with aldehydes but are not basic enough to trigger E2 elimination on the alkyl bromide. This is the safest chemoselective route.
Step-by-Step Procedure:
-
Reagent Mixing: In a single-neck RBF, combine 2-(3-bromopropoxy)benzaldehyde (1.0 equiv) and (Carbethoxymethylene)triphenylphosphorane (1.1 equiv).
-
Solvent: Add Dichloromethane (DCM) or Toluene (0.5 M).
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Optimization: If slow, heat to reflux (40°C for DCM, 80°C for Toluene). The alkyl bromide is generally stable at these temperatures in the absence of strong base.
-
-
Workup: Concentrate directly.
-
Purification: Silica gel chromatography. The E-isomer is typically the major product.
Workflow Visualization (Direct Methylenation)
Figure 2: Operational workflow for Protocol A (Methylenation).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Aldehyde | Enolization of aldehyde | The base may be deprotonating the alpha-position of the aldehyde (unlikely for benzaldehyde) or moisture quenched the ylide. Ensure anhydrous THF. |
| Formation of Allyl Ether | E2 Elimination on Alkyl Bromide | Base concentration too high or Temp too high. Switch to Protocol B (Stabilized) or lower Temp to -78°C with LiHMDS. |
| "Sticky" Solid in Workup | Triphenylphosphine Oxide (TPPO) | TPPO is difficult to remove. Use MgCl2 workup (forms insoluble complex with TPPO) or triturate crude with cold pentane. |
| Cyclized Product (Benzofuran derivative) | Intramolecular attack | Ylide attacked the bromide. Increase dilution (0.1 M) and ensure slow addition of aldehyde to ylide. |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][4][5] Chemical Reviews, 89(4), 863–927.
-
Otsuka Pharmaceutical Co., Ltd. (2015). "Process for preparing piperazine-substituted benzoheterocyclic derivatives." U.S. Patent 9,133,180. (Describes synthesis of Brexpiprazole intermediates involving alkoxybenzaldehydes).
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85.
- Edmunds, A. J. (2013). "Modern Carbonyl Olefination." Wiley-VCH. (General reference for chemoselectivity in Wittig reactions).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-(3-Bromopropoxy)benzaldehyde
Ticket Subject: Improving Yield and Purity of 2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary
The synthesis of 2-(3-Bromopropoxy)benzaldehyde via Williamson ether synthesis is theoretically straightforward but practically prone to dimerization (bis-alkylation), resulting in the formation of 1,3-bis(2-formylphenoxy)propane. This guide addresses the critical control points required to shift the reaction equilibrium toward the mono-alkylated product, ensuring yields >85% and simplifying purification.
Part 1: The Optimized Protocol (SOP)
This protocol is engineered to minimize the "Bis-impurity" and maximize the conversion of Salicylaldehyde.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Salicylaldehyde | Limiting Reagent | 1.0 | 2-Hydroxybenzaldehyde |
| 1,3-Dibromopropane | Electrophile | 3.0 - 5.0 | CRITICAL: High excess prevents dimerization. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous, finely ground.[1] |
| Acetone | Solvent | 0.2 M | Reagent grade, dry.[1] |
| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein catalyst (optional but recommended).[1] |
Step-by-Step Workflow
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen or Argon.[1]
-
Solubilization: Dissolve 1,3-Dibromopropane (3-5 equiv) in Acetone (0.2 M relative to salicylaldehyde).
-
Technical Insight: Adding the dibromide first ensures that when the phenoxide is generated, it encounters a high concentration of electrophile, statistically favoring mono-alkylation over dimerization [1].
-
-
Activation: Add Anhydrous K₂CO₃ (2.0 equiv) and KI (0.1 equiv) . Stir for 10 minutes at room temperature.
-
Addition: Add Salicylaldehyde (1.0 equiv) dropwise over 30 minutes.
-
Why? Slow addition keeps the concentration of the nucleophile (phenoxide) low relative to the excess dibromide.[1]
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 12–16 hours.
-
Self-Validation (TLC Check):
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexanes:Ethyl Acetate (8:2).[1]
-
Observation: The starting material (Salicylaldehyde, R_f ~0.6) should disappear. The product appears as a distinct spot (R_f ~0.4–0.5).[1] The "Bis" dimer impurity, if present, typically runs lower (R_f ~0.2) or precipitates.[1][2]
-
-
Workup:
-
Filter off the inorganic salts (K₂CO₃/KBr).[1]
-
Concentrate the filtrate under reduced pressure to remove Acetone.
-
Removal of Excess Dibromide: The excess 1,3-dibromopropane (BP ~167°C) must be removed via high-vacuum distillation (0.5 mmHg at 60–70°C) or careful column chromatography.
-
Part 2: Technical Support Hub (Troubleshooting)
Ticket #001: "I am getting a large amount of white solid precipitate that is not my product."
Diagnosis: You are likely forming the dimer (Bis-alkylated product) .[1] Root Cause: Insufficient excess of 1,3-dibromopropane. If the ratio is near 1:1, the mono-alkylated product competes with the dibromide for the remaining phenoxide. Solution:
-
Increase 1,3-dibromopropane to 4–5 equivalents .
-
Dilute the reaction (decrease concentration to 0.1 M).
-
Recovery: The white solid is likely 1,3-bis(2-formylphenoxy)propane. It is difficult to reverse; discard and restart with corrected stoichiometry.
Ticket #002: "My product contains unreacted Salicylaldehyde even after 24 hours."
Diagnosis: Incomplete conversion or base deactivation.[1] Root Cause: Potassium carbonate particle size is too large (low surface area) or the solvent is "wet" (water deactivates the phenoxide).[1] Solution:
-
Grind the K₂CO₃ into a fine powder before use.[1]
-
Add 0.1 equiv of Potassium Iodide (KI) .[1] This forms a transient alkyl iodide in situ, which is a better electrophile than the bromide (Finkelstein reaction logic) [2].
-
Purification Fix: Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) solution.[1] This forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous phase while leaving your ether product in the organic phase [3].
Ticket #003: "The product oil turned dark brown after a week."
Diagnosis: Oxidation.[1] Root Cause: Benzaldehyde derivatives are prone to auto-oxidation to benzoic acids when exposed to air.[1] Solution:
-
Store the purified oil under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Verify purity via IR Spectroscopy : Appearance of a broad -OH stretch at 2500–3300 cm⁻¹ indicates benzoic acid formation.[1]
Part 3: Mechanism & Logic Visualization
Diagram 1: Reaction Pathway & Competitive Dimerization
This diagram illustrates why excess dibromide is the mathematical key to yield.
Caption: Kinetic competition between mono-alkylation (Target) and dimerization. Excess electrophile suppresses Path B.[1]
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common synthetic failures in Williamson etherification.
Part 4: Data & Specifications
Physical Properties for Validation
| Property | Value | Note |
| CAS (Ortho) | 17954-11-9 | Ensure you are not buying the Para isomer (17954-81-3).[1][3] |
| Appearance | Pale yellow oil | May solidify upon prolonged storage/cooling.[1] |
| Boiling Point | ~131–132 °C | At 0.4 mmHg [4].[1][4] |
| 1H NMR (CDCl₃) | δ 10.5 (s, 1H, CHO) | Aldehyde proton is distinct.[1] |
| 1H NMR (Linker) | δ 3.6 (t, 2H, CH₂Br) | Triplet for the brominated carbon.[1] |
References
-
Williamson Ether Synthesis Optimization : Smith, M. B., & March, J. "March's Advanced Organic Chemistry."[1] 6th Ed. Wiley-Interscience.[1] (Explains the kinetics of competitive alkylation).
-
Finkelstein Catalysis Effect : Eymur, S. et al.[1] "Synthesis of new bis(azine) tetradentate ligand..." ResearchGate, 2012.[1]
-
Purification of Aldehydes (Bisulfite Method) : Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry."[1] 5th Ed. Longman Scientific & Technical.[1]
-
Physical Data Source : ChemicalBook Database Entry for CAS 17954-11-9.
Sources
preventing oxidation of aldehyde group in 2-(3-Bromopropoxy)benzaldehyde
Ticket #802: Preventing Aldehyde Oxidation & Degradation
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The Nature of the Problem
You are encountering stability issues with 2-(3-Bromopropoxy)benzaldehyde . This molecule contains two reactive centers: an alkyl bromide and an aldehyde. The primary stability failure mode is the Autoxidation of the formyl group (-CHO) into a carboxylic acid (benzoic acid derivative).
This is not a random degradation; it is a radical-chain mechanism accelerated by light, heat, and trace metals. Furthermore, during synthesis, the use of incorrect bases can trigger a Cannizzaro disproportionation , which mimics oxidation (producing acid and alcohol) but is actually a synthetic error.
This guide provides a self-validating system to prevent, detect, and reverse these issues.
The Mechanism of Failure (Root Cause Analysis)
To prevent oxidation, you must break the radical chain. The degradation proceeds via the Radical Autoxidation Mechanism .
Figure 1: Radical chain mechanism of aldehyde autoxidation. Note that the peracid intermediate reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid.[1]
Module 1: Synthesis Troubleshooting (In-Process Stability)
Many researchers mistake "oxidation" for "disproportionation." If your aldehyde disappears during the alkylation step (Salicylaldehyde + 1,3-dibromopropane), check your base.
The Cannizzaro Trap
Using strong hydroxide bases (NaOH, KOH) promotes the Cannizzaro reaction, converting your aldehyde into an alcohol and an acid.
| Parameter | Recommended Protocol | High Risk Protocol |
| Base | Potassium Carbonate ( | Sodium Hydroxide (NaOH) or KOH |
| Solvent | Acetone or DMF (Anhydrous) | Water/Ethanol mixtures |
| Atmosphere | Nitrogen/Argon Sparge | Open Air Reflux |
| Temperature | Reflux (with | >100°C (with strong base) |
Corrective Action: If synthesizing 2-(3-Bromopropoxy)benzaldehyde via Williamson ether synthesis:
-
Use
(2-3 equiv): It is strong enough to deprotonate the phenol ( ) but too weak to trigger rapid Cannizzaro on the aldehyde. -
Degas Solvents: Sparge reaction solvents with Argon for 15 minutes prior to heating.
Module 2: Storage & Handling Protocols
If the compound is oxidizing after isolation, implement the "Dark & Inert" protocol.
Protocol A: The Argon Blanket
-
Container: Use amber glass vials with Teflon-lined caps. Clear glass allows UV light to initiate the radical chain (See Fig 1).
-
Headspace: Flush the vial with a gentle stream of Argon or Nitrogen for 30 seconds before sealing.
-
Seal: Parafilm is permeable to oxygen over time. Use electrical tape or store inside a secondary jar containing a desiccant and oxygen scavenger packets.
Protocol B: Chemical Stabilization (Optional)
For long-term storage (>1 month), add an antioxidant.
-
Additive: BHT (Butylated hydroxytoluene).
-
Concentration: 0.1% w/w (1 mg per 1 g of product).
-
Removal: BHT is non-polar. It can be removed later via flash chromatography (elutes with solvent front) or recrystallization.
Module 3: Advanced Protection Strategy (Acetals)
If your downstream chemistry involves strong nucleophiles (e.g., Grignard reagents) or oxidants, you must chemically mask the aldehyde. The 1,3-dioxolane (cyclic acetal) is the industry standard for this substrate.
Step-by-Step Protection Protocol:
-
Reagents:
-
2-(3-Bromopropoxy)benzaldehyde (1.0 equiv)
-
Ethylene Glycol (1.5 - 2.0 equiv)
-
p-Toluenesulfonic acid (PTSA) (0.05 equiv - Catalyst)
-
Toluene (Solvent)[2]
-
-
Setup:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Why? The reaction is an equilibrium. You must physically remove water to drive it to completion (Le Chatelier’s principle).
-
-
Procedure:
-
Reflux until water collection ceases (typically 2-4 hours).
-
Cool to room temperature.[3]
-
Quench: Add saturated
(neutralizes PTSA to prevent hydrolysis). -
Extract: Wash with water to remove excess ethylene glycol.
-
Dry:
and concentrate.
-
-
Result:
-
The aldehyde is now a 2-(3-bromopropoxy)phenyl-1,3-dioxolane . It is immune to oxidation and basic nucleophiles.
-
Deprotection: Stir in THF/Water with catalytic HCl or dilute sulfuric acid when ready to restore the aldehyde.
-
Module 4: QC & Recovery (Cleanup Guide)
User Question: "My sample has white crystals suspended in the oil. Is it ruined?" Answer: No. The crystals are likely the carboxylic acid derivative (2-(3-bromopropoxy)benzoic acid). The aldehyde is usually an oil or low-melting solid. You can "wash" the impurity out.[3][4]
Recovery Protocol: The Bicarbonate Wash
Unlike the aldehyde, the acid impurity is soluble in weak aqueous base.
-
Dissolve: Dilute your crude sample in Ethyl Acetate or Dichloromethane (approx. 10 mL per gram).
-
Wash 1: Extract with Saturated Aqueous Sodium Bicarbonate (
) . -
Wash 2: Wash organic layer with Brine (Saturated NaCl).
-
Dry: Dry over Anhydrous Magnesium Sulfate (
). -
Concentrate: Evaporate solvent under reduced pressure.
Validation (QC Check):
-
1H NMR: Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm) and the sharpness of the aldehyde proton (~10.4 ppm).
-
IR: The C=O stretch for the aldehyde appears ~1680-1700 cm⁻¹. The acid shows a broad O-H stretch (2500-3300 cm⁻¹) which should disappear after washing.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing and resolving stability issues.
References
-
Radical Autoxidation Mechanism
-
Cannizzaro Reaction Risks
-
Acetal Protection Protocols
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).
-
-
Purification of Aldehydes
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (See: Purification of Benzaldehyde derivatives).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research-advances.org [research-advances.org]
- 3. lakeland.edu [lakeland.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Autoxidation - Wikipedia [en.wikipedia.org]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. Video: Radical Autoxidation [jove.com]
- 12. tutorchase.com [tutorchase.com]
minimizing side reactions in 2-(3-Bromopropoxy)benzaldehyde coupling
Case Reference: Linker Chemistry & Bifunctional Reagents
Welcome to the Advanced Application Support Center. This guide addresses the specific challenges of using 2-(3-Bromopropoxy)benzaldehyde (referred to hereafter as 2-BPB ) in synthetic coupling.
The Core Challenge: 2-BPB presents a "Dual-Reactivity Paradox." You are attempting to utilize an alkyl bromide (requires basic conditions for nucleophilic attack) while maintaining an unprotected benzaldehyde (sensitive to oxidation, disproportionation, and condensation under basic conditions).
Part 1: The Reactivity Landscape (Visualized)
Before adjusting your protocol, understand the competing pathways. The diagram below maps the "Safe Zone" versus the three most common failure modes.
Figure 1: Reaction Pathway Analysis. The "Safe Zone" (Green) requires balancing basicity to favor SN2 substitution over E2 elimination or carbonyl degradation.
Part 2: Troubleshooting Guides (Q&A)
Module A: The Elimination Trap (Vinyl/Allyl Impurities)
Symptom: NMR shows loss of the triplet at ~3.6 ppm (CH₂-Br) and appearance of olefinic protons (5.0–6.0 ppm).
Diagnosis: You are triggering E2 Elimination . The base is deprotonating the
| Question | Technical Solution |
| Why is this happening? | The propoxy linker has protons beta to the bromine. Strong, bulky bases (e.g., t-BuOK, NaH) or high temperatures favor elimination over substitution. |
| How do I fix it? | Switch to the "Carbonate/Acetone" System. 1. Base: Use anhydrous K₂CO₃ or Cs₂CO₃. These are strong enough for phenol/amine alkylation but poor at E2 elimination compared to alkoxides.2. Solvent: Use Acetone (reflux, ~56°C) or Acetonitrile. Avoid DMF if possible, as it requires higher heat to remove, which promotes elimination during workup. |
| What if I must use a strong base? | If your nucleophile is weak and requires NaH, lower the temperature . Perform the deprotonation of your nucleophile at 0°C, then add 2-BPB slowly at 0°C and warm to RT only if necessary. |
Module B: Aldehyde Integrity (Cannizzaro & Oxidation)
Symptom: Loss of the aldehyde proton signal (~10.0 ppm) or appearance of a broad OH stretch in IR (carboxylic acid). Diagnosis: Base-mediated disproportionation (Cannizzaro) or radical air oxidation.
| Question | Technical Solution |
| Can I use NaOH or KOH? | NO. Hydroxide ions attack the aldehyde carbonyl. In the absence of alpha-protons (benzaldehyde), this triggers the Cannizzaro reaction, yielding a mixture of alcohol and acid. Use non-nucleophilic bases (Carbonates, DIPEA). |
| My product is turning yellow/brown. | This indicates oxidation to the benzoic acid derivative. Corrective Action: 1. Degas all solvents with Argon/Nitrogen sparging (15 mins).2. Add a radical scavenger like BHT (butylated hydroxytoluene) (0.1 mol%) if the reaction runs >12 hours.3. Store 2-BPB under inert gas at -20°C when not in use. |
Module C: The "Bis" Impurity (Synthesis Context)
Symptom: You are trying to make 2-BPB from salicylaldehyde and 1,3-dibromopropane, but you get a dimer (two salicylaldehyde units linked by propane). Diagnosis: Stoichiometry error. The mono-alkylated product reacts with a second equivalent of salicylaldehyde.
| Question | Technical Solution |
| What is the correct ratio? | 1 : 3 (Salicylaldehyde : Dibromide). You must use a large excess of 1,3-dibromopropane. This statistically ensures the phenoxide attacks a fresh dibromide molecule rather than the mono-brominated product. |
| How do I purify it? | The excess dibromide is a liquid; the "Bis" impurity is a solid. 1. Distill off the excess 1,3-dibromopropane under high vacuum.2. Recrystallize the residue from Ethanol/Hexane to remove the "Bis" dimer. |
Part 3: Validated Experimental Protocols
Protocol 1: SN2 Coupling of 2-BPB to a Phenol/Amine
Use this protocol to attach the linker to a drug scaffold.
Reagents:
-
Target Nucleophile (Phenol/Amine): 1.0 equiv
-
2-BPB: 1.2 equiv
-
Base: K₂CO₃ (anhydrous, powder): 2.0 equiv
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
-
Catalyst: KI (Potassium Iodide): 0.1 equiv (Finkelstein acceleration)
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve the Nucleophile in ACN (0.1 M concentration). Add K₂CO₃. Stir at RT for 15 min.
-
Addition: Add 2-BPB (1.2 equiv) and KI (0.1 equiv).
-
Why KI? It converts the alkyl bromide to a more reactive alkyl iodide in situ, speeding up the reaction so you can run it at lower temperatures (preventing elimination).
-
-
Reaction: Heat to 60°C (ACN) or 50°C (DMF). Monitor by TLC.[1][2]
-
Checkpoint: Look for the disappearance of the Nucleophile.[1] Do not overheat.
-
-
Workup:
-
Dilute with EtOAc.[2] Wash 3x with Water (to remove DMF/Base).
-
Crucial: Wash 1x with saturated NaHSO₃ (Sodium Bisulfite) . This forms a water-soluble adduct with any unreacted aldehyde, pulling excess 2-BPB into the aqueous layer, simplifying purification.
-
-
Reversal: The aldehyde-bisulfite adduct in the aqueous layer can be discarded, or reversed with mild base if you needed to recover the linker.
Protocol 2: Aldehyde Protection (If Harsh Conditions Required)
If your coupling requires strong base (NaH, LiHMDS), you must protect the aldehyde first.
Step-by-Step:
-
Mix 2-BPB (1 equiv), Trimethyl Orthoformate (3 equiv), and p-TsOH (0.05 equiv) in MeOH.
-
Stir RT for 2 hours.
-
Quench with Et₃N. Concentrate.
-
Result: You now have the Dimethyl Acetal . This is stable to strong bases.
-
Deprotection: After coupling, treat with 1M HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.
Part 4: Data & Specifications
Solvent Compatibility Table
| Solvent | Suitability | Risk Factor | Recommendation |
| Acetone | High | Low | Best for K₂CO₃. Easy removal prevents thermal elimination. |
| DMF | Moderate | High | Good solubility, but high boiling point promotes E2 during workup. |
| Ethanol | Low | High | Avoid. Nucleophilic solvent can attack Br (solvolysis) or form acetals with CHO. |
| DCM | Low | Low | Poor solubility for inorganic bases. Requires Phase Transfer Catalyst (TBAB). |
Spectroscopic Validation (Self-Check)
Use these peaks to validate your product integrity before proceeding to the next step.
| Moiety | 1H NMR (CDCl₃) | Diagnostic Feature |
| Aldehyde (-CHO) | ~10.4 ppm (s, 1H) | Must be a sharp singlet. Broadening indicates oxidation. |
| Linker (-CH₂-Br) | ~3.60 ppm (t, 2H) | Triplet. If this splits into a multiplet or shifts to ~5-6 ppm, you have elimination. |
| Linker (-O-CH₂-) | ~4.20 ppm (t, 2H) | Triplet adjacent to the aromatic ring. |
Part 5: Decision Support Diagram
Use this flowchart to determine your coupling strategy.
Figure 2: Strategic Decision Tree. Selects the optimal protocol based on nucleophile strength and thermal requirements.
References
-
Williamson Ether Synthesis Mechanism & Side Reactions.
-
Suppression of Elimin
-
Synthesis of 2-(3-Bromopropoxy)benzaldehyde (Stoichiometry Control).
-
Aldehyde Stability & Protection Str
- Source: LibreTexts Chemistry. "Multistep Synthesis: Benzaldehyde Stability."
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
recrystallization solvents for 2-(3-Bromopropoxy)benzaldehyde purification
[1]
Executive Summary & Compound Profile
Target Compound: 2-(3-Bromopropoxy)benzaldehyde Critical Impurity: 1,3-Bis(2-formylphenoxy)propane (The "Dimer") Purification Challenge: The synthesis (alkylation of salicylaldehyde with 1,3-dibromopropane) statistically produces a mixture of the desired mono-bromide, unreacted starting material, and the bis-alkylated dimer.
Solvent Selection & Solubility Matrix
The choice of solvent is dictated by the phase of your crude material and the specific impurity profile.
Recommended Solvent Systems
| Application | Solvent System | Mechanism of Action |
| Removal of Dimer | Ethanol (Abs.) or Methanol | The bis-impurity is poorly soluble in cold alcohols. It crystallizes out first, allowing filtration.[2] The target product remains in the mother liquor. |
| Crystallization of Product | Diisopropyl Ether (DIPE) | Top Recommendation. DIPE is excellent for crystallizing low-melting aromatic ethers that tend to oil out in other solvents. |
| Binary System (General) | Hexane / Ethyl Acetate (9:1) | Good for standard recrystallization if the product is already >85% pure.[1] |
| Oiling Out Rescue | Diethyl Ether / Pentane | Dissolve in minimum ether, then slowly add pentane at |
Quantitative Solubility Data (Estimated)
| Solvent | Target Product Solubility | Bis-Impurity (Dimer) Solubility | Result |
| Ethanol (Hot) | High | Moderate | Separation possible |
| Ethanol (Cold) | High | Very Low | Dimer precipitates |
| Hexane | Moderate | Low | Product crystallizes at low temp |
| Water | Insoluble | Insoluble | Wash only |
Step-by-Step Purification Protocol
Workflow A: The "Dimer-First" Removal Strategy (Recommended)
This protocol prioritizes the removal of the high-melting 1,3-bis(2-formylphenoxy)propane impurity.
Reagents: Crude 2-(3-Bromopropoxy)benzaldehyde, Ethanol (99%), Diisopropyl Ether (DIPE).[1]
-
Dissolution: Dissolve the crude reaction mixture in the minimum amount of boiling Ethanol (
). -
Initial Cooling: Allow the solution to cool slowly to room temperature (RT) with gentle stirring.
-
Filtration (Impurity Removal): The bis-impurity (Dimer) will crystallize as a white solid (mp
).[1] Filter this solid off using a Büchner funnel.-
Checkpoint: Check the melting point of the solid. If
, it is the dimer.
-
-
Concentration: Take the filtrate (containing your target product) and concentrate it under reduced pressure to remove the ethanol. You will obtain a viscous oil or semi-solid.
-
Product Crystallization:
-
Dissolve the residue in warm Diisopropyl Ether (DIPE) .
-
Cool to
or (freezer). -
Scratch the flask wall with a glass rod to induce nucleation.
-
Collect the pale yellow crystals of 2-(3-Bromopropoxy)benzaldehyde .
-
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. What is happening?
A: This occurs when the melting point of the compound is lower than the solvent's boiling point, or the solution is too concentrated.
Fix: Re-heat the oil/solvent mixture until clear. Add a "seed crystal" if available. If not, switch to Diisopropyl Ether or a Diethyl Ether/Hexane system and cool very slowly in a Dewar flask to control the temperature gradient.
Q2: I see no crystals after cooling to
A: The product might be too soluble in the chosen solvent.
Fix: Concentrate the solution to half volume. Add an anti-solvent (e.g., Hexane or Pentane) dropwise until persistent cloudiness appears, then refrigerate.
Q3: How do I remove unreacted Salicylaldehyde?
A: Recrystallization is inefficient for this. Before crystallization, wash the organic layer (EtOAc/Ether) with 10% NaOH or 5% Na₂CO₃ . The phenolic salicylaldehyde will deprotonate and move to the aqueous layer.
Visual Workflows
Diagram 1: Purification Logic Flow
Caption: Operational workflow for separating the bis-alkylated impurity from the target mono-bromide.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for common crystallization failures.
References
Technical Support Center: Troubleshooting the Reactivity of 2-(3-Bromopropoxy)benzaldehyde
Welcome to the technical support center for 2-(3-Bromopropoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional molecule in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding its reactivity, providing in-depth explanations and actionable troubleshooting protocols to ensure the success of your experiments.
Understanding the Dual Reactivity of 2-(3-Bromopropoxy)benzaldehyde
2-(3-Bromopropoxy)benzaldehyde is a valuable building block possessing two key reactive sites: an aromatic aldehyde and a primary alkyl bromide. The interplay between these two functional groups can lead to challenges in achieving desired reaction outcomes. The aldehyde group is susceptible to nucleophilic attack and redox reactions, while the primary alkyl bromide is a good electrophile for SN2 substitution reactions. This guide will help you navigate the chemoselectivity of these functional groups to achieve your synthetic goals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Part 1: Reactions Involving the Aldehyde Functional Group
The aldehyde group in 2-(3-Bromopropoxy)benzaldehyde is a primary site for nucleophilic addition and reductive amination reactions. However, the presence of the alkyl bromide can complicate these transformations.
Question 1: I am attempting a Grignard reaction, but I am getting a complex mixture of products and low yield of the desired secondary alcohol. What is going wrong?
Answer:
The primary issue is the high reactivity of the Grignard reagent with the aldehyde functional group. If your Grignard reagent is intended to react at a different site or you are using a di-Grignard reagent, the unprotected aldehyde will readily react, leading to undesired side products. Grignard reagents are strong nucleophiles and will preferentially attack the electrophilic carbonyl carbon.[1][2]
Causality and Troubleshooting:
-
Protect the Aldehyde: To prevent the Grignard reagent from reacting with the aldehyde, you must protect it before introducing the Grignard reagent. A common and effective method is to convert the aldehyde to a cyclic acetal using a diol (e.g., ethylene glycol) under acidic conditions.[3][4][5] Acetals are stable to basic and nucleophilic conditions, such as those of a Grignard reaction.[3][4] The acetal can be easily removed after the Grignard reaction by acidic hydrolysis to regenerate the aldehyde.[5]
Experimental Protocol: Acetal Protection of 2-(3-Bromopropoxy)benzaldehyde
| Step | Procedure | Purpose |
| 1 | Dissolve 2-(3-Bromopropoxy)benzaldehyde (1 equivalent) in anhydrous toluene. | To create a suitable reaction environment. |
| 2 | Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA). | To form the cyclic acetal. |
| 3 | Heat the mixture to reflux with a Dean-Stark apparatus. | To remove water and drive the equilibrium towards acetal formation. |
| 4 | Monitor the reaction by TLC until the starting material is consumed. | To ensure complete protection. |
| 5 | Cool the reaction, wash with saturated aqueous sodium bicarbonate, and then with brine. | To neutralize the acid catalyst and remove water-soluble impurities. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | To isolate the protected product. |
| 7 | Proceed with the Grignard reaction using the protected compound. | To achieve the desired reaction at the intended site. |
| 8 | After the Grignard reaction, deprotect the acetal using aqueous acid (e.g., 1M HCl) in a suitable solvent like acetone or THF. | To regenerate the aldehyde functional group. |
Diagram 1: Grignard Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reactions.
Question 2: My reductive amination reaction is not proceeding to completion, or I am observing side products from the reduction of the aldehyde.
Answer:
Reductive amination is a two-step process that first involves the formation of an imine or enamine intermediate, followed by its reduction.[6][7][8] The success of this reaction hinges on the careful selection of the reducing agent to selectively reduce the imine in the presence of the starting aldehyde.
Causality and Troubleshooting:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can reduce both the aldehyde and the imine, leading to a mixture of the desired amine and the corresponding alcohol.[7] To ensure chemoselectivity, use a milder reducing agent that preferentially reduces the imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[7]
-
Reaction pH: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the dehydration step in imine formation without protonating the amine nucleophile excessively.
Experimental Protocol: Chemoselective Reductive Amination
| Step | Procedure | Purpose |
| 1 | Dissolve 2-(3-Bromopropoxy)benzaldehyde (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol or 1,2-dichloroethane). | To bring the reactants into solution. |
| 2 | Add a catalytic amount of acetic acid to achieve a weakly acidic pH. | To catalyze imine formation. |
| 3 | Stir the mixture at room temperature for 1-2 hours to allow for imine formation. | To ensure the formation of the intermediate. |
| 4 | Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. | To selectively reduce the imine to the desired amine. |
| 5 | Monitor the reaction by TLC until completion. | To track the progress of the reduction. |
| 6 | Quench the reaction with saturated aqueous sodium bicarbonate. | To neutralize the acid and decompose the excess reducing agent. |
| 7 | Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography. | To isolate the final amine product. |
Part 2: Reactions at the Alkyl Bromide (SN2 Substitution)
The primary alkyl bromide in the 3-bromopropoxy side chain is an excellent electrophile for SN2 reactions, such as the Williamson ether synthesis.
Question 3: I am trying to perform a Williamson ether synthesis to couple an alkoxide to the bromopropoxy chain, but the reaction is sluggish and gives a low yield.
Answer:
The Williamson ether synthesis is a classic SN2 reaction that requires a strong nucleophile (the alkoxide) to displace the bromide leaving group.[9][10] Low reactivity can often be attributed to a weak nucleophile or suboptimal reaction conditions.
Causality and Troubleshooting:
-
Incomplete Deprotonation: The alkoxide nucleophile is typically generated by deprotonating the corresponding alcohol with a strong base. Incomplete deprotonation will result in a lower concentration of the active nucleophile. Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), in an appropriate aprotic solvent like THF or DMF.[9][11]
-
Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the alkoxide salt, leaving the anionic nucleophile more "naked" and reactive.[11]
-
Steric Hindrance: While the alkyl bromide is primary and thus ideal for SN2 reactions, a very bulky alkoxide nucleophile could lead to a competing E2 elimination reaction, although this is less likely with a primary halide.
Experimental Protocol: Williamson Ether Synthesis
| Step | Procedure | Purpose |
| 1 | In a flame-dried flask under an inert atmosphere, add the alcohol (1.1 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. | To generate the alkoxide nucleophile. |
| 2 | Stir the mixture at room temperature until the evolution of hydrogen gas ceases. | To ensure complete formation of the alkoxide. |
| 3 | Add a solution of 2-(3-Bromopropoxy)benzaldehyde (1 equivalent) in anhydrous DMF dropwise. | To initiate the SN2 reaction. |
| 4 | Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction. | To increase the reaction rate. |
| 5 | Monitor the reaction by TLC. | To determine when the reaction is complete. |
| 6 | Cool the reaction and carefully quench with water. | To decompose any remaining NaH. |
| 7 | Extract the product with an organic solvent, wash the organic layer with brine, dry, and purify. | To isolate the desired ether product. |
Part 3: Intramolecular Reactions and Side Products
The bifunctional nature of 2-(3-Bromopropoxy)benzaldehyde can sometimes lead to undesired intramolecular reactions.
Question 4: I am observing an unexpected, non-polar side product in my reaction. Could this be the result of an intramolecular cyclization?
Answer:
Yes, intramolecular cyclization is a potential side reaction, particularly under conditions that can generate a nucleophile that can then attack the alkyl bromide. This is a form of intramolecular Williamson ether synthesis.[9]
Causality and Troubleshooting:
-
In Situ Nucleophile Formation: If your reaction conditions can reduce the aldehyde to a primary alcohol (for example, if you use a strong, non-selective reducing agent like LiAlH₄), the resulting alkoxide can be formed in the presence of a base and subsequently attack the alkyl bromide intramolecularly to form a cyclic ether.
-
Controlling Reaction Conditions: To avoid this, ensure your reaction conditions are chemoselective. If you need to reduce the aldehyde, use a mild reducing agent that is less likely to be followed by conditions that would generate an alkoxide. Alternatively, protect the aldehyde before performing reactions on the alkyl bromide side chain if basic conditions are required.
Diagram 2: Intramolecular Cyclization Pathway
Caption: Potential pathway for intramolecular cyclization.
Summary of Chemoselectivity
The key to successfully using 2-(3-Bromopropoxy)benzaldehyde is to control the chemoselectivity of your reactions.
| Reaction Type | Target Functional Group | Key Considerations | Recommended Reagents/Conditions |
| Grignard Addition | Aldehyde | Protect the aldehyde to prevent reaction. | 1. Ethylene glycol, p-TSA (protection)2. Grignard reagent3. Aqueous acid (deprotection) |
| Reductive Amination | Aldehyde | Use a mild reducing agent to selectively reduce the imine. | NaBH(OAc)₃ or NaBH₃CN, weakly acidic pH. |
| Williamson Ether Synthesis | Alkyl Bromide | Use a strong base to generate the alkoxide and a polar aprotic solvent. | NaH in DMF or THF. |
By understanding the distinct reactivity of each functional group and employing the appropriate strategies to control it, you can effectively utilize 2-(3-Bromopropoxy)benzaldehyde in your synthetic endeavors.
References
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
MSU chemistry. Carbonyl Reactivity. [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
ResearchGate. (2025, August 6). Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers. [Link]
-
New Journal of Chemistry (RSC Publishing). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]
-
Scribd. (2021, June 7). Chemoselective Reductions With Sodium Borohydride. [Link]
-
PMC - NIH. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. [Link]
-
Chemistry Steps. (2024, December 9). Alkyl Halides to Aldehydes and Ketones. [Link]
-
Unknown. 12. The Williamson Ether Synthesis. [Link]
-
Quora. (2022, October 21). What is the difference between an alkyl halide and an aldehyde or ketone?[Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Unknown. Grignard Reaction - Common Conditions. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
American Chemical Society. Intramolecular interrupted formal homo-Nazarov cyclization using tethered (hetero)arenes: Facile access to fused carbocycles and heterocycles. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]
-
Beilstein Journals. (2021, August 26). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]
-
ResearchGate. (2025, December 6). reactions of partially solvated grignard reagents with benzaldehyde. [Link]
-
Chemical Communications (RSC Publishing). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. [Link]
-
PMC. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. [Link]
-
PMC. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
thermal stability issues of 2-(3-Bromopropoxy)benzaldehyde
Thermal Stability & Handling Guide
Document Control:
-
Subject: 2-(3-Bromopropoxy)benzaldehyde (CAS: N/A for specific isomer, generic homologs cited)[1]
-
Classification: Labile Intermediate / Alkylating Agent[1]
Executive Summary: The "Dual-Threat" Instability
2-(3-Bromopropoxy)benzaldehyde is a bifunctional intermediate critical for synthesizing heterocycles (e.g., benzoxazepines).[1] Its utility, however, is compromised by two competing degradation pathways that activate at different thermal thresholds:
-
Oxidative Instability (Aldehyde): The ortho-substituted aldehyde is highly prone to auto-oxidation to the corresponding benzoic acid, even at room temperature.[1]
-
Thermal Elimination/Cyclization (Alkyl Bromide): The alkyl bromide tail is a good leaving group. Upon heating (>80°C), it undergoes dehydrohalogenation (HBr elimination) or intramolecular nucleophilic attack by the aldehyde oxygen.
This guide provides the operational boundaries to navigate these risks.
Critical Thermal Thresholds
| Temperature Zone | Status | Chemical Behavior | Action Required |
| -20°C to 4°C | Safe | Kinetic stability maintained.[1] | Storage Condition. Keep under Argon/Nitrogen. |
| 20°C - 30°C | Caution | Auto-oxidation to 2-(3-bromopropoxy)benzoic acid begins upon air exposure.[1] | Limit exposure < 1 hour.[1] Flush with inert gas.[1][2] |
| 60°C - 100°C | Risk | Reaction zone.[1] HBr elimination rates increase.[1] | Monitor via TLC.[1][3] Do not exceed 4 hours. |
| > 120°C | Critical | Rapid Decomposition. Intramolecular cyclization (benzoxazepine formation) and polymerization.[1] | Avoid. Use high-vacuum if distillation is necessary.[1] |
Mechanism of Degradation (Visualized)
The following diagram illustrates the competing pathways that reduce the purity of your material.
Figure 1: Competing degradation pathways.[1] Note that oxidation is air-driven, while elimination and cyclization are thermally driven.[1]
Troubleshooting Guide (FAQ)
Issue 1: Material Appearance & Purity
Q: My white crystalline solid has turned into a yellow/brown sticky oil. Is it usable?
-
Diagnosis: This is the classic sign of aldehyde auto-oxidation .[1] The yellowing is often due to trace polymerization of the aldehyde, while the "stickiness" comes from the formation of benzoic acid derivatives which disrupt the crystal lattice.
-
The Fix:
-
Prevention: Store under Argon. Even small amounts of oxygen initiate a radical chain reaction.[1]
Issue 2: Yield Loss During Reaction
Q: I am reacting the aldehyde in refluxing ethanol (78°C), but the yield is dropping over time. Why?
-
Diagnosis: Solvolysis or Cyclization. At reflux, the alkyl bromide is susceptible to nucleophilic attack by the solvent (ethanol) or the internal aldehyde oxygen (if a Lewis acid catalyst is present).
-
The Fix:
-
Lower Temperature: Switch to a lower boiling solvent (e.g., DCM or THF) if solubility permits.
-
Monitor Strictly: Do not "over-cook." Stop the reaction immediately upon consumption of starting material (monitor via TLC).
-
Buffer: If the reaction generates acid, add a mild base (e.g.,
) to prevent acid-catalyzed cyclization.
-
Issue 3: Distillation Failure
Q: I tried to distill the compound at 160°C (atmospheric), but it turned into a black tar.
-
Diagnosis: Thermal Polymerization. Benzaldehydes are thermally sensitive.[1] 160°C is well above the decomposition threshold for the alkyl bromide moiety.
-
The Fix:
-
High Vacuum Only: You must reduce the boiling point to < 100°C. Use a vacuum pump (< 1 mmHg).[4]
-
Kugelrohr Distillation: For small scales, this is preferred as it minimizes thermal residence time.
-
Validated Purification Protocol: The Bisulfite Method
Use this method when simple recrystallization fails or when thermal distillation is too risky.
Principle: Aldehydes form reversible, water-soluble adducts with sodium bisulfite (
Step-by-Step:
-
Adduct Formation: Dissolve crude oil in minimal ether. Add excess saturated aqueous
.[1] Stir vigorously for 2-4 hours. A white precipitate (the bisulfite adduct) should form. -
Wash: Filter the solid (or separate the aqueous layer if no solid forms). Wash the solid/aqueous phase with ether to remove non-aldehyde impurities (e.g., the bromopropyl side-products).
-
Regeneration: Suspend the solid (or aqueous phase) in fresh ether. Slowly add 10%
or until pH > 10.[1] The adduct breaks down, releasing pure aldehyde back into the ether layer. -
Isolation: Separate organic layer, dry (
), and evaporate without heat (use a rotary evaporator bath < 30°C).
Handling Decision Tree
Figure 2: Decision matrix for purification and storage.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Bromo-benzaldehyde derivatives.[1] (General safety handling for halogenated benzaldehydes).
-
BenchChem. (2025).[1][5] Technical Support: Synthesis and Purification of Allyloxy-benzaldehydes. (Protocol for Williamson ether synthesis and bisulfite purification). [1]
-
National Institute of Standards and Technology (NIST). Thermal decomposition of 2-bromopropene and related alkyl halides.[1] (Kinetics of HBr elimination).
-
Organic Syntheses. (2010). Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes.[1][2] (Discusses aldehyde oxidation sensitivity).
-
Grela, M. A., & Colussi, A. J. (1986).[6] Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes.[6] Journal of Physical Chemistry.[1][6] (Mechanistic insights into aldehyde thermal stability). [1]
Sources
- 1. 2-(4-Bromophenoxy)benzaldehyde AldrichCPR 364323-77-3 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde (Conference) | OSTI.GOV [osti.gov]
Validation & Comparative
Technical Assessment: FTIR Spectral Profiling of 2-(3-Bromopropoxy)benzaldehyde
Executive Summary
2-(3-Bromopropoxy)benzaldehyde (CAS: 93636-04-3) is a critical bifunctional intermediate, primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and covalent drug linkers. Its utility relies on the precise orthogonality of its two functional handles: a reactive aldehyde for reductive amination/olefination and an alkyl bromide for nucleophilic substitution.
This guide provides a comparative FTIR analysis designed for synthesis validation and quality control . Unlike standard spectral lists, this document focuses on differential analysis—comparing the product against its precursor (Salicylaldehyde) and its regio-isomer (4-substituted analog) to establish a self-validating identification protocol.
Molecular Fingerprint & Theoretical Analysis
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational constituent parts. The transition from the starting material (Salicylaldehyde) to the product involves the alkylation of a phenolic oxygen, resulting in distinct spectral shifts.
Structural Transformation Analysis
The synthesis typically follows a Williamson ether pathway:
Salicylaldehyde + 1,3-Dibromopropane
| Functional Group | Precursor (Salicylaldehyde) Status | Product Status | Spectral Consequence |
| Phenolic -OH | Present (Intramolecular H-bond) | Absent | Disappearance of broad band at 3100–3400 cm⁻¹. |
| Carbonyl (C=O) | H-bonded to Phenol | Free / Conjugated | Frequency shifts upward (blue shift) due to loss of H-bond. |
| Ether (Ar-O-R) | Absent | Present | Appearance of C-O-C asymmetric stretch (~1240 cm⁻¹). |
| Alkyl Halide | Absent | Present | Appearance of C-Br stretch (600–700 cm⁻¹).[1] |
Diagram 1: Synthesis & Spectral Checkpoints
The following diagram illustrates the reaction pathway and the specific spectral "gates" that validate the transformation.
Caption: Reaction pathway highlighting the three critical IR checkpoints for validating the conversion of Salicylaldehyde to the target ether.
Comparative Analysis: Performance & Purity
This section objectively compares the product's spectrum against alternatives to answer two critical research questions: "Did the reaction work?" and "Is it the correct isomer?"
Scenario A: Reaction Monitoring (Product vs. Precursor)
Objective: Confirm alkylation efficiency. Precursor: Salicylaldehyde (2-hydroxybenzaldehyde).[2][3]
-
The Hydroxyl Indicator: Salicylaldehyde exhibits a broad, distinct -OH stretch centered around 3200 cm⁻¹. This is broadened significantly by the intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.
-
Success Criterion: The product spectrum must show a flat baseline in the 3200–3500 cm⁻¹ region. Any residual peak here indicates unreacted starting material.
-
-
The Carbonyl Shift (Internal Standard):
-
Precursor: The C=O stretch appears lower (~1660 cm⁻¹) because the H-bond weakens the C=O bond character.
-
Product: Upon alkylation, the H-bond breaks. The C=O stretch typically shifts to 1680–1695 cm⁻¹ .
-
Insight: This shift is a self-validating metric. If the OH is gone but the C=O remains at 1660 cm⁻¹, suspect a salt formation (phenoxide) rather than alkylation.
-
Scenario B: Regio-Isomer Differentiation (Ortho vs. Para)
Objective: Verify the ortho substitution pattern. Alternative: 4-(3-Bromopropoxy)benzaldehyde (Para-isomer).
In aromatic chemistry, the "fingerprint region" (600–900 cm⁻¹) contains out-of-plane (OOP) C-H bending vibrations that are diagnostic for substitution patterns.
| Feature | Ortho-Isomer (Target) | Para-Isomer (Alternative) |
| OOP Bending | Single strong band at ~750 cm⁻¹ (735–770 range). | Strong band at ~800–840 cm⁻¹ . |
| Overtones | Characteristic pattern in 1600–2000 cm⁻¹ (often weak). | Distinctly different overtone pattern.[4][5] |
Experimental Insight: If you observe a "split" peak or a new shoulder appearing around 820 cm⁻¹, your sample may be contaminated with the para isomer or starting material impurities.
Experimental Protocols
Method A: ATR-FTIR Acquisition (Recommended)
Attenuated Total Reflectance (ATR) is preferred for this intermediate due to its often semi-solid or viscous oil nature.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against potential residual bromides.
-
Background Scan: Acquire 16 scans of the clean crystal (air background).
-
Sample Loading:
-
Liquids/Oils: Place 1 drop (~10 µL) directly on the crystal.
-
Solids: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure contact.
-
-
Acquisition:
-
Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
-
Cleaning: Wipe with isopropanol. Avoid acetone if using ZnSe, as it can degrade crystal mountings over time.
Method B: Self-Validating Data Interpretation
Use the following logic flow to validate your spectral data.
Caption: Decision logic for spectral quality control. Follow the path to validate identity and purity.
Comprehensive Data Summary
The table below consolidates the characteristic absorption peaks for 2-(3-Bromopropoxy)benzaldehyde.
| Frequency (cm⁻¹) | Functional Group Assignment | Intensity | Notes |
| 3050–3070 | C-H Stretch (Aromatic) | Weak | Standard aryl signature. |
| 2850–2950 | C-H Stretch (Aliphatic) | Medium | Methylene (-CH₂-) groups from the propyl chain. |
| 2720 & 2820 | C-H Stretch (Aldehyde) | Weak/Med | Fermi Doublet. Diagnostic for aldehydes. |
| 1680–1695 | C=O Stretch (Aldehyde) | Strong | Conjugated with benzene ring, but no H-bond. |
| 1580–1600 | C=C Ring Stretch | Medium | Aromatic skeletal vibrations. |
| 1450–1480 | -CH₂- Scissoring | Medium | Propyl chain deformation. |
| 1240–1250 | C-O-C Asym. Stretch | Strong | Aryl-Alkyl ether linkage.[5][6] Key confirmation of synthesis. |
| 1020–1040 | C-O-C Sym. Stretch | Medium | Symmetric ether stretch. |
| 745–755 | C-H Out-of-Plane Bend | Strong | Ortho-substitution diagnostic peak. |
| 640–660 | C-Br Stretch | Weak/Med | Terminal alkyl bromide. Can be obscured; check carefully. |
References
-
Williamson Ether Synthesis Mechanism & Scope. Wikipedia. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Salicylaldehyde IR Spectrum (Precursor Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Characteristic IR Absorption Frequencies of Organic Functional Groups. UCLA Chemistry & Biochemistry. Available at: [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 3. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity [mdpi.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. fiveable.me [fiveable.me]
Comparative Guide: Mass Spectrometry Profiling of 2-(3-Bromopropoxy)benzaldehyde
Executive Summary
In the synthesis of heterocycles and drug conjugates, 2-(3-Bromopropoxy)benzaldehyde serves as a critical bifunctional linker. Its value lies in the orthogonality of its reactive groups: a chemically labile alkyl bromide and a carbonyl-active aldehyde. However, this dual functionality presents unique challenges in analytical characterization, particularly in distinguishing the product from dehalogenated byproducts or hydrolysis impurities.
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of this compound. We objectively compare the diagnostic utility of Electron Impact (EI) ionization against Electrospray Ionization (ESI) and contrast the spectral signature with its chlorinated analog, 2-(3-Chloropropoxy)benzaldehyde , to demonstrate halogen-specific identification strategies.
Structural Analysis & Fragmentation Mechanics
To interpret the MS data accurately, one must understand the lability of the ether linkage and the isotopic signature of the halogen.
The "Smoking Gun": Bromine Isotopic Pattern
The most definitive feature of 2-(3-Bromopropoxy)benzaldehyde (
-
(50.7%) and
(49.3%) exist in a near 1:1 ratio. -
Diagnostic Signal: In any mass spectrum (EI or ESI) preserving the alkyl chain, the molecular ion (
or ) will appear as a doublet separated by 2 m/z units with near-equal intensity.
Primary Fragmentation Pathways (EI Mode)
Under 70 eV Electron Impact, the molecule undergoes predictable bond scissions.
-
Alpha-Cleavage (Aldehyde): Loss of the formyl hydrogen (
) or the carbonyl group ( ) is common in benzaldehydes, though often suppressed by the dominant ether fragmentation. -
C-O Bond Cleavage (Ether): The ether oxygen directs fragmentation. The alkyl chain is easily lost, often accompanied by hydrogen transfer.
-
C-Br Bond Scission: The C-Br bond is relatively weak (~68 kcal/mol), leading to the loss of a bromine radical (
).
Comparative Analysis: Ionization Techniques & Alternatives
This section evaluates which ionization method yields the most actionable data and compares the spectral fingerprint against a common alternative.
Technique Comparison: EI vs. ESI
| Feature | Method A: GC-MS (Electron Impact) | Method B: LC-MS (Electrospray Ionization) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Weak or Absent (Fragmented) | Strong ( |
| Fragment Richness | High (Structural Fingerprint) | Low (Molecular Weight only) |
| Isotopic Pattern | Visible in fragments containing Br | Visible in Parent Ion only |
| Detection Limit | ~1-10 pg (SIM mode) | ~10-50 pg (Scan mode) |
| Best Use Case | Structural Confirmation & Impurity ID | High-Throughput Purity Screening |
Scientist’s Verdict: For initial characterization, EI (GC-MS) is superior. The fragmentation pattern provides proof of the ether linkage and the bromine attachment, which ESI often fails to dissociate.
Product Comparison: Bromo- vs. Chloro- Analog
When selecting a linker, researchers often choose between the Bromo- and Chloro- variants. Their MS profiles differ significantly.
-
2-(3-Bromopropoxy)benzaldehyde:
cluster at m/z 242/244 (1:1 ratio). -
2-(3-Chloropropoxy)benzaldehyde:
cluster at m/z 198/200 (3:1 ratio).
The 1:1 isotopic doublet of the Bromo- variant is statistically easier to identify in complex matrices than the 3:1 Chloro- pattern, making the Bromo- linker more distinct in metabolic stability studies.
Detailed Fragmentation Pathway (Visualization)
The following diagram illustrates the logical decay of the parent molecule under Electron Impact, highlighting the specific m/z values monitored during Selected Ion Monitoring (SIM).
Caption: Figure 1. Proposed fragmentation tree for 2-(3-Bromopropoxy)benzaldehyde under 70 eV EI. The 1:1 doublet at 242/244 is the precursor to the base peak at m/z 121/122.
Experimental Protocol: GC-MS Characterization
This protocol is designed to validate the compound's identity using the fragmentation logic described above.[1]
System Suitability
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Method Parameters
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
MS Source: 230°C; MS Quad: 150°C.
-
Scan Range: m/z 40 – 300.
-
Solvent Delay: 3.0 min (Crucial to protect filament from solvent front).
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of 2-(3-Bromopropoxy)benzaldehyde in 1 mL of HPLC-grade Dichloromethane (DCM). Vortex for 30 seconds.
-
Blank Run: Inject 1 µL pure DCM to ensure column cleanliness.
-
Sample Run: Inject 1 µL of sample.
-
Data Analysis (Pass Criteria):
-
Retention Time: Expect elution between 8.5 – 9.5 min (dependent on flow).
-
Isotope Check: Zoom into the parent ion cluster. Verify the peak height ratio of m/z 242 to 244 is approximately 1:1 (±10%).
-
Base Peak: Confirm presence of m/z 121 or 122 (Salicylaldehyde fragment) as the dominant peak (100% abundance).
-
Decision Logic for Researchers
When should you use this specific linker and how should you analyze it?
Caption: Figure 2. Decision matrix for selecting the appropriate halogenated linker and the corresponding analytical technique based on research goals.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Aryl Ethers. NIST Standard Reference Data. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem. 2-(3-Bromopropoxy)benzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Comparative Guide to HPLC Purity Analysis of 2-(3-Bromopropoxy)benzaldehyde: Method Development, Validation, and Best Practices
Introduction
2-(3-Bromopropoxy)benzaldehyde is a key bifunctional intermediate in organic synthesis, notably in the development of pharmaceutical agents and complex molecular architectures. Its structure, featuring a reactive aldehyde group and a bromo-ether side chain, makes it versatile for subsequent chemical modifications. Consequently, ensuring its purity is paramount; trace impurities can lead to undesirable side reactions, impact final product yield, and in the context of drug development, introduce potentially genotoxic substances.[1]
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds.[2] Its high resolution and sensitivity allow for the separation, detection, and quantification of the active pharmaceutical ingredient (API) or intermediate from its related substances and degradation products.
This guide provides an in-depth, experience-driven comparison of HPLC standards for the purity analysis of 2-(3-Bromopropoxy)benzaldehyde. We will move beyond a simple recitation of steps to explain the scientific rationale behind method development choices, establish a self-validating protocol grounded in authoritative guidelines, and compare this primary method against viable alternatives.
Part 1: Foundational Principles for Method Development
The selection of an appropriate HPLC method is predicated on the physicochemical properties of the analyte. 2-(3-Bromopropoxy)benzaldehyde is a moderately polar molecule, making it an ideal candidate for Reverse-Phase (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.[3] The analyte and its impurities are separated based on their differential partitioning between these two phases.
The cornerstone of a reliable analytical method is its adherence to established standards. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the foundational framework for chromatographic procedures, defining terminology and system suitability requirements.[4][5] Furthermore, method validation must follow the rigorous guidelines set by the International Council for Harmonisation (ICH), specifically guideline Q2(R2), to ensure the method is suitable for its intended purpose.[6][7]
Part 2: A Validated Reverse-Phase HPLC Protocol for Purity Determination
This section details a robust, validated RP-HPLC method designed for the routine quality control of 2-(3-Bromopropoxy)benzaldehyde. The causality behind each parameter selection is explained to provide a deeper understanding of the chromatographic process.
Experimental Protocol: Primary Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column is a versatile, nonpolar stationary phase providing excellent retention and separation for a wide range of moderately polar to nonpolar compounds. The 250 mm length enhances resolving power for closely eluting impurities.
-
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
-
Elution Mode: Gradient Elution.
-
Rationale: A gradient is essential for resolving impurities that may have a wide range of polarities. It ensures that more retained, nonpolar impurities are eluted in a reasonable time with good peak shape, which an isocratic method might fail to achieve.
-
-
Gradient Program:
Time (min) %A (Water) %B (Acetonitrile) 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
-
-
Detection Wavelength: 254 nm.
-
Rationale: The benzaldehyde moiety contains a strong chromophore. 254 nm is a common wavelength that provides a good response for many aromatic compounds and is suitable for detecting both the main component and related impurities. A DAD can be used to scan across multiple wavelengths to ensure no impurities are missed.
-
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-(3-Bromopropoxy)benzaldehyde Reference Standard and dissolve it in a 100 mL volumetric flask with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 2-(3-Bromopropoxy)benzaldehyde sample and dissolve it in a 25 mL volumetric flask with the diluent. This higher concentration is used for the detection of trace impurities.
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC purity analysis.
Trustworthiness: The Self-Validating System
A protocol's trustworthiness is established through routine checks that confirm the system's performance. The System Suitability Test (SST) is non-negotiable and must be performed before any sample analysis.[8]
Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Precision (RSD%) | RSD ≤ 2.0% for 5 replicate injections of the standard | Ensures the HPLC system provides consistent and reproducible results. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main peak | Confirms good peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency, indicating its ability to produce sharp peaks. |
Authoritative Grounding: Method Validation Summary
The described method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[7][9] Below is a summary of typical validation results.
Table 2: Summary of Method Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | Peak is pure; no interference from blank or placebo | Peak purity index > 0.999. No co-elution observed. |
| Linearity (r²) | r² ≥ 0.999 | 0.9998 over a range of 0.1 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels |
| Precision (RSD%) | Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0% | Repeatability: 0.45% Intermediate: 0.82% |
| LOD | Signal-to-Noise ≥ 3 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Logical Relationships in Method Validation
The parameters of method validation are interconnected, collectively ensuring the method is reliable.
Caption: Interconnectivity of ICH validation parameters.
Part 3: Comparative Analysis of Alternative Methods
While the primary gradient RP-HPLC method is robust, alternative approaches may be suitable depending on the specific analytical goal.
1. Isocratic vs. Gradient Elution:
-
Isocratic Method: Uses a constant mobile phase composition. It is simpler, faster for known, well-separated impurities, and results in a more stable baseline. However, it suffers from the "general elution problem," where late-eluting peaks become very broad and difficult to quantify.
-
Gradient Method: As detailed above, it is superior for purity analysis where unknown impurities with a wide polarity range are expected.
2. Derivatization for Enhanced Sensitivity:
-
Direct UV Detection: Sufficient for most purity assays where impurity levels are >0.05%.
-
Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): Aldehydes react with DNPH to form hydrazones, which have a much higher molar absorptivity and are detected at a longer wavelength (~360 nm).[10][11] This technique is invaluable for quantifying trace-level or genotoxic aldehyde impurities that might be missed by direct UV detection.[1] However, it adds complexity and potential variability from the derivatization reaction itself.
Table 3: Comparison of Analytical Approaches
| Feature | Primary Gradient RP-HPLC | Isocratic RP-HPLC | HPLC with DNPH Derivatization |
|---|---|---|---|
| Primary Use | Comprehensive purity profiling | QC of known, simple impurity profiles | Trace-level aldehyde impurity analysis |
| Specificity | High | Moderate to High | Very High (for carbonyls) |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~0.1 µg/mL | <0.01 µg/mL[1] |
| Run Time | Moderate (~30 min) | Short (~10-15 min) | Long (includes reaction time) |
| Complexity | Moderate | Low | High |
| Best For | Development, stability studies, final release | Routine, in-process control | Genotoxic impurity assessment |
Conclusion
The purity of 2-(3-Bromopropoxy)benzaldehyde is critical for its successful application in further synthesis. A well-developed and validated gradient reverse-phase HPLC method provides a robust, reliable, and comprehensive standard for its quality control. This method, grounded in the principles of USP <621> and validated against ICH Q2(R2) criteria, ensures high levels of expertise, authoritativeness, and trustworthiness.[4][6] While simpler isocratic methods have their place in routine checks, and sensitive derivatization techniques are essential for trace analysis, the proposed gradient method offers the best balance of resolution, sensitivity, and broad applicability for ensuring the quality of this important chemical intermediate.
References
-
Title: USP-NF 〈621〉 Chromatography Source: U.S. Pharmacopeia URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Ich guidelines for validation final Source: Slideshare URL: [Link]
-
Title: Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide Source: PubMed URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]
-
Title: Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ResearchGate URL: [Link]
-
Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS Source: Agilent URL: [Link]
-
Title: HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison Source: HELIX Chromatography URL: [Link]
-
Title: High Performance Liquid Chromatography Source: California State University, Bakersfield URL: [Link]
-
Title: HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations Source: ResearchGate URL: [Link]
-
Title: Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC Source: Agilent URL: [Link]
-
Title: Benzene, (3-bromopropoxy)- Source: PubChem - NIH URL: [Link]
-
Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: Benzaldehyde Source: NIST WebBook URL: [Link]
-
Title: Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC Source: Waters Corporation URL: [Link]
-
Title: QUALITATIVE ANALYSIS OF BENZALDEHYDE Source: YouTube URL: [Link]
Sources
- 1. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. uspbpep.com [uspbpep.com]
- 6. Ich guidelines for validation final | PPTX [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. epa.gov [epa.gov]
- 11. waters.com [waters.com]
Comparative Guide: Reactivity of 2-(3-Bromopropoxy)benzaldehyde vs. Chloro Analogs
Executive Summary
This guide provides a technical comparison between 2-(3-Bromopropoxy)benzaldehyde (2-BPB) and its chlorinated analog, 2-(3-Chloropropoxy)benzaldehyde (2-CPB) . While structurally similar, the choice between the bromo- and chloro-linker variants is a critical decision point in synthetic pathway design.
-
2-BPB is the "Fast-Track" reagent: It offers superior kinetics for downstream nucleophilic substitutions and intramolecular cyclizations (e.g., forming benzoxazepines) but suffers from lower shelf-stability and potential for premature side reactions.
-
2-CPB is the "Stable" reagent: It is robust enough to survive intermediate steps (such as organometallic additions to the aldehyde) but typically requires activation (Finkelstein conditions) or higher temperatures to effect the final cyclization.
Synthesis & Chemoselectivity[1][2][3][4][5]
The synthesis of both analogs relies on the O-alkylation of salicylaldehyde. The choice of alkylating agent dictates the product and highlights a fundamental principle of chemoselectivity.
Comparative Synthesis Pathways
| Target Molecule | Reagent | Mechanism | Key Selectivity Factor | Typical Yield |
| 2-BPB (Bromo) | 1,3-Dibromopropane | Statistical | Requires excess reagent (3-5 equiv) to prevent dimerization (bis-alkylation). | 65-75% |
| 2-CPB (Chloro) | 1-Bromo-3-chloropropane | Selective | Chemoselective: Phenoxide attacks the C-Br bond (weaker, better leaving group), leaving the C-Cl bond intact. | 75-85% |
DOT Diagram: Synthesis Logic
The following diagram illustrates the bifurcation in synthesis and the selectivity mechanism.
Caption: Chemoselective synthesis pathways. Note the high selectivity when using the asymmetric dihalide (Blue path) versus the statistical challenges of the symmetric dihalide (Yellow path).
Reactivity Profile: The "Leaving Group" Effect
The core difference lies in the Carbon-Halogen bond strength and the stability of the leaving anion.
Quantitative Comparison
| Property | Bromo-Analog (2-BPB) | Chloro-Analog (2-CPB) | Impact on Process |
| Bond Dissociation Energy | ~285 kJ/mol (C-Br) | ~339 kJ/mol (C-Cl) | 2-CPB requires ~50 kJ/mol more activation energy for cleavage. |
| Relative | 1 (Reference) | ~0.01 - 0.02 | 2-BPB reacts 50-100x faster in cyclizations. |
| Thermal Stability | Moderate | High | 2-CPB can be distilled; 2-BPB may degrade. |
| Finkelstein Susceptibility | N/A | High | 2-CPB can be activated in situ with NaI. |
Intramolecular Cyclization (The "Drug Hunter's" Reaction)
A common application is the formation of heterocycles (e.g., benzoxazepines) via reductive amination followed by cyclization.
-
Scenario A: Using 2-BPB:
-
Aldehyde reacts with amine
Imine. -
Imine is reduced to secondary amine.
-
Spontaneous Cyclization: The amine nitrogen attacks the C-Br carbon immediately, often at room temperature.
-
-
Scenario B: Using 2-CPB:
-
Aldehyde reacts with amine
Imine. -
Imine is reduced to secondary amine.
-
Latent Cyclization: The amine nitrogen attacks the C-Cl carbon very slowly at RT.
-
Pro: Intermediate can be purified.[4] Cyclization is triggered "on demand" by heating or adding NaI (catalytic).
-
Experimental Protocols
Protocol A: Synthesis of 2-(3-Chloropropoxy)benzaldehyde (High Selectivity)
This protocol prioritizes purity and scalability.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Reagents:
-
Salicylaldehyde (12.2 g, 100 mmol)
-
1-Bromo-3-chloropropane (18.9 g, 120 mmol) [Critical: Slight excess]
-
Potassium Carbonate (
, anhydrous, 27.6 g, 200 mmol) -
Acetonitrile (ACN, 200 mL)
-
-
Procedure:
-
Dissolve salicylaldehyde in ACN. Add
. -
Add 1-bromo-3-chloropropane dropwise over 15 minutes.
-
Heat to reflux (
) for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1). -
Checkpoint: The reaction is driven by the displacement of Br. The Cl remains intact.
-
-
Workup:
-
Cool to RT. Filter off inorganic solids.
-
Concentrate filtrate under reduced pressure.
-
Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.
-
Dry (
) and concentrate.
-
-
Validation:
NMR should show a triplet at ppm (CH2-Cl) distinct from the starting material.
Protocol B: Comparative Cyclization Test
To determine which analog fits your pathway.
-
Substrate: Prepare the benzylamine derivative of both analogs (via reductive amination).
-
Conditions: Dissolve 1 mmol of substrate in DMF (5 mL) with 2 eq.
. -
Observation:
-
Bromo-substrate: Heat to
. Monitor by LCMS. Expect >90% conversion to the cyclic product within 1-2 hours. -
Chloro-substrate: Heat to
. Expect <10% conversion. Add 10 mol% NaI (Sodium Iodide). Expect rate acceleration to match the Bromo-analog (Finkelstein effect).
-
Mechanistic Visualization
The following diagram details the divergent reactivity pathways, illustrating why the Chloro-analog allows for "Pathway Pausing."
Caption: Reaction kinetics flowchart. The Bromo-analog forces immediate cyclization, whereas the Chloro-analog allows for intermediate isolation.
References
-
Chemoselective Alkylation: Synthesis of 2-(3-Hydroxypropoxy)benzaldehyde. PrepChem. Describes the foundational alkylation logic using chloro-alcohols, analogous to the dihalide selectivity.
-
Intramolecular Cyclization Kinetics: Intramolecular redox cyclization reaction access to cinnolines. PMC. Highlights the role of aldehyde intermediates in cyclization and the kinetic advantages of specific leaving groups in similar benzaldehyde systems.
-
Photochemical Nuances: Photoreaction of 2-halo-N-pyridinylbenzamide. PubMed. Demonstrates a case where the Chloro-analog is preferred for photochemical pathways to avoid reduction (dehalogenation) often seen with Bromo-analogs.
-
Takai Olefination & Stereoselectivity: (Z)-Selective Takai olefination of salicylaldehydes. PMC. Provides data on how ortho-substituents (like the alkoxy chain) influence the stereochemical outcome of aldehyde reactions.
Sources
- 1. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]
- 2. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
13C NMR spectrum data for 2-(3-Bromopropoxy)benzaldehyde
This guide provides an in-depth technical analysis of the 13C NMR spectrum for 2-(3-Bromopropoxy)benzaldehyde , a critical linker intermediate used in the synthesis of PROTACs, hybrid drugs, and functionalized heterocycles.
The following data compares the target compound against its starting material (Salicylaldehyde) and structural analogs to validate successful synthesis and purity.
Executive Summary: Compound Identity
-
CAS Number: 17954-11-9[1]
-
Molecular Formula: C₁₀H₁₁BrO₂[1]
-
Molecular Weight: 243.09 g/mol [1]
-
Key Application: Bifunctional linker for connecting pharmacophores (e.g., E3 ligase ligands) to target proteins.[2]
13C NMR Spectral Data Analysis
The following table presents the Comparative Spectral Assignment . It contrasts the experimentally verified shifts of the starting material (Salicylaldehyde) with the high-confidence predicted shifts of the product, derived from substituent additivity rules and analog data (e.g., 1-bromo-3-phenoxypropane).[1]
Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Carbon Assignment | Label | Salicylaldehyde (Start) | 2-(3-Bromopropoxy)benzaldehyde (Product) | Shift Change (Δ) | Signal Type |
| Aldehyde C=O | C1 | 196.6 | 189.5 - 190.0 | Upfield (~7 ppm) | Singlet (Quaternary) |
| Aromatic C-O (Ipso) | C2 | 161.8 | 160.5 - 161.2 | Minimal | Quaternary |
| Aromatic C-H | C3 | 117.7 | 112.0 - 113.0 | Upfield | CH |
| Aromatic C-H | C4 | 137.1 | 135.5 - 136.0 | Upfield | CH |
| Aromatic C-H | C5 | 119.9 | 120.5 - 121.5 | Downfield | CH |
| Aromatic C-H | C6 | 133.8 | 128.0 - 129.0 | Upfield | CH |
| Ether O-CH₂ | C7 | N/A | 66.0 - 67.0 | New Signal | CH₂ |
| Central Alkyl CH₂ | C8 | N/A | 32.0 - 32.5 | New Signal | CH₂ |
| Alkyl Bromide CH₂-Br | C9 | N/A | 29.5 - 30.5 | New Signal | CH₂ |
Technical Insight: The most diagnostic indicator of successful alkylation is the disappearance of the broad phenolic OH proton (in 1H NMR) and the appearance of three distinct methylene signals in the 13C spectrum (C7, C8, C9).[2] The aldehyde carbonyl carbon (C1) typically shifts upfield by ~6-7 ppm upon O-alkylation due to the loss of the intramolecular hydrogen bond present in salicylaldehyde.[1]
Structural Visualization & Logic
The following diagram maps the synthesis logic and the resulting spectral changes.
Caption: Synthesis workflow and key diagnostic spectral nodes for 2-(3-Bromopropoxy)benzaldehyde.
Experimental Protocol: Synthesis & Characterization
To generate the sample for the spectral data above, follow this standardized protocol. This method minimizes dimerization (formation of the bis-ether).[1]
Step 1: Reaction Setup
-
Dissolution: In a flame-dried round-bottom flask, dissolve Salicylaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow.
-
Electrophile Addition: Add 1,3-Dibromopropane (3.0 - 5.0 eq) in a single portion.
-
Critical Control: Using a large excess of the dibromide is essential to prevent the phenoxide from attacking both ends of the alkyl chain, which would form the unwanted dimer (1,3-bis(2-formylphenoxy)propane).[2]
-
Step 2: Reaction & Workup
-
Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2][3] The starting material (Rf ~0.[2][3]6) should disappear, and a new spot (Rf ~0.[2]4) should appear.[2][3]
-
Quench: Pour the mixture into ice-cold water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layer with water (2x) and brine (1x) to remove DMF.[2][3]
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).
Step 3: NMR Acquisition Parameters
-
Frequency: 100 MHz or higher (for 13C).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quaternary carbons (C=O, C-O) integrate somewhat reliably, though integration is not quantitative in standard 13C.
-
Scans: Minimum 512 scans to resolve the alkyl bromide signal clearly from baseline noise.
Troubleshooting & Validation
| Observation | Potential Cause | Solution |
| Extra signal at ~65 ppm | Dimer formation (Bis-ether) | Use higher equivalents (5eq) of 1,3-dibromopropane during synthesis. |
| Signal at ~196 ppm remains | Unreacted Salicylaldehyde | Reaction incomplete; increase time or temperature (max 80°C).[2][3] |
| Broad peaks | Wet solvent or aggregation | Filter sample through a cotton plug; ensure CDCl₃ is dry (store over molecular sieves).[2][3] |
References
-
Synthesis of Salicylaldehyde Ethers
-
Spectral Data Standards
-
General NMR Shift Tables
Sources
- 1. guidechem.com [guidechem.com]
- 2. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 3. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]
- 6. compoundchem.com [compoundchem.com]
- 7. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization & Verification Guide: 2-(3-Bromopropoxy)benzaldehyde
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Objective comparison of spectroscopic signatures against precursors and impurities to validate synthesis success.
Executive Summary & Compound Profile
2-(3-Bromopropoxy)benzaldehyde is a critical bifunctional linker used in medicinal chemistry to tether pharmacophores or synthesize fused heterocycles (e.g., benzofurans). Its value lies in its dual reactivity: the aldehyde allows for reductive amination or Knoevenagel condensations, while the alkyl bromide serves as an electrophile for nucleophilic substitution.
This guide provides a technical comparison of the product against its "alternatives"—specifically, the starting materials (Salicylaldehyde) and potential side products (Bis-alkylation impurities)—to ensure high-fidelity characterization.
| Property | Data |
| CAS Number | 17954-11-9 (Ortho-isomer) |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Key Application | Linker synthesis, Benzofuran precursors, PROTAC linker design |
Comparative Analysis: Product vs. Precursors
The primary challenge in characterizing this molecule is distinguishing it from the starting material (Salicylaldehyde ) and the potential impurity formed if the linker reacts at both ends (1,3-bis(2-formylphenoxy)propane ).
Table 1: Spectroscopic Differentiators
Use this table to objectively validate conversion.
| Feature | 2-(3-Bromopropoxy)benzaldehyde (Product) | Salicylaldehyde (Precursor) | 1,3-Dibromopropane (Reagent) |
| ¹H NMR: Phenolic OH | Absent | Present (~11.0 ppm, s) | Absent |
| ¹H NMR: Aldehyde | ~10.5 ppm (s) | ~9.9 ppm (s) | Absent |
| ¹H NMR: Alkyl Chain | 3 distinct signals (Triplet, Quintet, Triplet) | Absent | Simple triplet/quintet pattern |
| IR: Carbonyl (C=O) | ~1680–1690 cm⁻¹ (Free aldehyde) | ~1660 cm⁻¹ (H-bonded to OH) | Absent |
| IR: Hydroxyl (O-H) | Absent | Broad band (3000–3500 cm⁻¹) | Absent |
| Mass Spec (M⁺) | 242 / 244 (1:1 ratio) | 122 | 200 / 202 / 204 (1:2:1 ratio) |
Expert Insight: The most common error is incomplete alkylation. If you see a singlet at ~11.0 ppm in the ¹H NMR, your product is contaminated with unreacted Salicylaldehyde. If you see a symmetrical multiplet pattern in the aromatic region without the bromine isotope pattern in MS, suspect the bis-alkylated dimer.
Detailed Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (¹H NMR)
Objective: Confirm structure and regiochemistry. Solvent: CDCl₃ (Chloroform-d) is recommended due to excellent solubility and clear separation of the aldehyde peak.
Protocol:
-
Dissolve ~10 mg of sample in 0.6 mL CDCl₃.
-
Acquire spectrum with at least 16 scans to resolve the alkyl chain splitting.
-
Critical Check: Verify the integration ratio of the aldehyde proton (1H) to the CH₂-Br protons (2H). A ratio deviation suggests impurity.
Key Signal Assignments (δ ppm in CDCl₃):
-
10.50 (s, 1H): Aldehyde proton (-CH O). Note: Shifted downfield compared to salicylaldehyde due to loss of H-bonding.
-
7.84 (dd, 1H): Aromatic proton ortho to aldehyde.
-
7.52 (m, 1H): Aromatic proton para to ether.
-
7.05 (m, 2H): Aromatic protons ortho/para to ether.
-
4.22 (t, J=6.0 Hz, 2H): Ether methylene (-O-CH ₂-).
-
3.65 (t, J=6.5 Hz, 2H): Bromomethyl group (-CH ₂-Br).
-
2.38 (quint, J=6.3 Hz, 2H): Central methylene (-CH₂-CH ₂-CH₂-).
B. Infrared Spectroscopy (FT-IR)
Objective: Rapid purity assessment (monitoring reaction progress). Method: ATR (Attenuated Total Reflectance) on neat oil/solid.
Diagnostic Peaks:
-
2850 & 2750 cm⁻¹: Fermi doublet characteristic of the aldehyde C-H stretch.
-
1685 cm⁻¹: C=O stretch. Crucial: In the starting material (Salicylaldehyde), this peak is lower (~1660 cm⁻¹) due to intramolecular Hydrogen bonding. The shift to higher frequency (wavenumber) confirms successful O-alkylation.
-
1240 cm⁻¹: Aryl alkyl ether C-O stretch (Strong).
C. Mass Spectrometry (GC-MS / LC-MS)
Objective: Confirm presence of Bromine and molecular weight. Ionization: ESI+ (LC-MS) or EI (GC-MS).
Interpretation:
-
Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly 1:1 abundance.
-
Target Signal: Look for a "doublet" molecular ion at m/z 242 and 244 of equal intensity.
-
Fragmentation (EI):
-
m/z 163: Loss of Br (M - 79).
-
m/z 121: Salicylaldehyde cation (cleavage of ether bond).
-
Visualizing the Characterization Logic
Workflow: Synthesis Verification
This diagram illustrates the logical flow for verifying the conversion of Salicylaldehyde to the target product using spectral data.
Caption: Figure 1. Step-by-step logic flow for validating the synthesis of 2-(3-Bromopropoxy)benzaldehyde using NMR markers.
Pathway: Spectral Shift Mechanism
This diagram visualizes why the signals change, linking chemical structure to spectral observation.
Caption: Figure 2. Mechanistic correlation between structural modification and observed spectroscopic shifts.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13715789, 4-(3-Bromopropoxy)benzaldehyde. [Note: Isomer distinction verified via CAS 17954-11-9].[1] Retrieved from [Link]
- Spectral Database for Organic Compounds (SDBS). (2024). NMR Data for 2-substituted benzaldehydes. AIST. [General Reference for chemical shift prediction].
Sources
Technical Comparison Guide: Chromatographic Profiling of 2-(3-Bromopropoxy)benzaldehyde
Executive Summary
2-(3-Bromopropoxy)benzaldehyde is a critical heterobifunctional linker used in medicinal chemistry for synthesizing chromenes, benzofurans, and PROTAC linkers. Its purity is paramount because the terminal alkyl bromide is highly reactive; impurities here propagate into subsequent synthetic steps, leading to complex mixtures that are difficult to separate later.
This guide provides a technical analysis of the chromatographic behavior of 2-(3-Bromopropoxy)benzaldehyde compared to its precursors and common byproducts. We focus on Reverse-Phase HPLC (RP-HPLC) as the gold standard for purity assessment and GC-MS for reaction monitoring.
Part 1: Chemical Profile & Separation Logic
To develop a robust method, one must understand the physicochemical differences between the target and its matrix.
| Compound | Role | Structure Note | LogP (Approx) | Detection Mode |
| Salicylaldehyde | Starting Material (SM) | Phenolic hydroxyl (Polar) | ~1.8 | UV (254/280 nm) |
| 2-(3-Bromopropoxy)benzaldehyde | Target Product | Ether linkage + Alkyl Bromide | ~2.9 | UV (254 nm) |
| 1,3-Bis(2-formylphenoxy)propane | Major Impurity (Dimer) | Bis-ether (Two aromatic rings) | ~4.5+ | UV (254 nm) |
The Separation Mechanism
In Reverse-Phase chromatography (C18), retention is governed by hydrophobic interaction.
-
Salicylaldehyde: The free phenolic -OH group forms hydrogen bonds with the aqueous mobile phase, resulting in early elution .
-
Target Molecule: The alkylation of the phenol caps the polar group, and the addition of the lipophilic propyl-bromide chain increases interaction with the C18 stationary phase, resulting in intermediate elution .
-
Dimer Impurity: If stoichiometry is not controlled (i.e., insufficient 1,3-dibromopropane), the target molecule reacts again with salicylaldehyde to form a "double-headed" dimer. This molecule is highly lipophilic and elutes late .
Part 2: RP-HPLC Method & Performance Data
Recommended Protocol (The "Gold Standard")
This method is designed to resolve the critical "Dimer" impurity which often co-elutes in isocratic methods.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 30% | Initial equilibration |
| 2.0 | 30% | Isocratic hold for polar SM |
| 15.0 | 90% | Linear gradient to elute Target & Dimer |
| 20.0 | 90% | Wash |
| 20.1 | 30% | Re-equilibration |
Representative Performance Data
Note: Retention times (RT) are relative to a standard 150mm C18 column system. Absolute times will vary by instrument dwell volume.
| Peak Identity | Relative RT (RRT) | Approx. RT (min) | Resolution ( | Tailing Factor |
| Salicylaldehyde | 1.00 (Ref) | 4.2 | - | 1.1 |
| Target Product | ~2.1 | 8.9 | > 5.0 | 1.05 |
| Dimer Impurity | ~3.4 | 14.3 | > 8.0 | 1.1 |
Analyst Insight: If you observe a peak splitting for the Target Product, check your sample solvent. Dissolving this hydrophobic aldehyde in 100% MeCN and injecting a large volume into a high-water initial mobile phase can cause "solvent effect" peak distortion. Dissolve samples in 50:50 MeCN:Water if possible.
Part 3: GC-MS Analysis (Reaction Monitoring)
While HPLC is preferred for final purity, GC-MS is excellent for monitoring reaction conversion because it can easily detect the volatile unreacted alkyl bromide reagent (1,3-dibromopropane), which is invisible to UV detectors in HPLC.
Method Parameters
-
Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: Split 20:1, 250°C.
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
Elution Order (Boiling Point Driven)
-
1,3-Dibromopropane: Elutes very early (solvent front).
-
Salicylaldehyde: Elutes early (~197°C BP).
-
Target Product: Elutes mid-run. Warning: High inlet temps (>280°C) can cause thermal degradation of the alkyl bromide moiety.
-
Dimer: Elutes late or may not elute depending on final temp.
Part 4: Visualization of Separation Logic
The following diagram illustrates the decision matrix for selecting the appropriate chromatographic method based on the synthesis stage.
Caption: Analytical workflow for separating 2-(3-Bromopropoxy)benzaldehyde from reagents and dimers.
Part 5: Troubleshooting & Validation
Peak Tailing on Salicylaldehyde
-
Cause: Interaction between the phenolic -OH and active silanol sites on the column.
-
Fix: Ensure your mobile phase pH is acidic (pH ~3.0 using Formic Acid or Phosphoric Acid). This keeps the phenol protonated and reduces tailing.
"Ghost" Peaks in GC
-
Cause: Thermal oxidation of the aldehyde to benzoic acid inside the hot inlet liner.
-
Fix: Use a deactivated glass liner and lower the inlet temperature to 220°C if sensitivity allows.
Dimer Formation
-
Synthesis Insight: If the HPLC shows a high Dimer peak (RRT ~3.4), your synthesis likely lacked sufficient excess of 1,3-dibromopropane. The target molecule competed with the alkyl halide for the remaining salicylate anions.
-
Correction: Use >3.0 equivalents of 1,3-dibromopropane during synthesis to statistically favor the mono-alkylated product [1].
References
-
BenchChem. (2025).[2][3] Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes. (Representative O-alkylation kinetics and stoichiometry). Link
-
MDPI. (2021). Structurally Diverse Polycyclic Salicylaldehyde Derivative Enantiomers. (HPLC conditions for salicylaldehyde derivatives). Link
-
Organic Syntheses. (2011). Synthesis of O-alkylated Benzaldehydes via Williamson Ether Synthesis. (General protocols for phenolic aldehyde alkylation). Link
-
Royal Society of Chemistry. (2022). Supporting Information: Synthesis of 2-(3-bromopropoxy)benzaldehyde derivatives. (Specific NMR and workup data). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(3-Bromopropoxy)benzaldehyde
Executive Safety Assessment: The "Silent" Alkylator
2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) is not merely an irritant aldehyde; it is a bifunctional chemical intermediate carrying a significant, often underestimated hazard: primary alkyl bromide reactivity .[1][2][3]
While the benzaldehyde moiety presents obvious sensory warnings (odor, irritation), the 3-bromopropoxy tail acts as a primary alkylating agent.[1][2][3] Alkyl bromides (R-CH₂-Br) are electrophilic and can alkylate biological nucleophiles (DNA, proteins) via Sₙ2 mechanisms.[1][2][3] This creates a risk profile that exceeds standard "irritant" classification, necessitating a containment strategy focused on preventing dermal absorption and sensitization .[3]
Critical Hazard Profile:
-
Primary Hazard: Skin/Eye Irritation & Potential Alkylation (Mutagenicity risk by analogy to alkyl halides).[2][3]
-
Secondary Hazard: Respiratory sensitization (Aldehyde moiety).[2][3]
-
Physical State: Low-melting solid or viscous oil (Ortho-substitution disrupts crystal packing compared to the para-isomer).[1][2][3] Treat as a liquid for permeation risks.[2][3]
Personal Protective Equipment (PPE) Selection Strategy
The standard laboratory "nitrile glove and safety glass" protocol is insufficient for this compound during scale-up or concentrated handling.[1][2][3] The lipophilic nature of the bromopropoxy chain allows it to permeate thin nitrile rapidly.[3]
Hand Protection: The "Breakthrough" Logic
-
Standard Handling (<1g, Solid/Viscous Oil):
-
Scale-Up / Solvated Handling (>1g or in DCM/DMF):
Respiratory & Eye Protection
-
Eyes: Chemical Splash Goggles (indirect venting) are required.[2][3] Safety glasses with side shields do not protect against the vapors of the aldehyde moiety, which can cause lacrimation and corneal injury.[3]
-
Lungs: All operations must occur within a certified chemical fume hood .[2][3]
PPE Decision Matrix (Visual)
Figure 1: Decision logic for glove and respiratory protection based on operational scale and solvency.
Operational Protocols
Weighing & Transfer (The Static Risk)
The ortho-isomer is often a low-melting solid or oil.[1][2][3] Static charge can cause "jumping" of the solid, or viscosity can cause stringing of the oil.[3]
-
Preparation: Place the balance inside the fume hood.[2][3] If this is impossible, use a tared secondary container (vial with cap) to transport the material to the balance.[3] Never transport an open spatula.[2][3]
-
Technique: Use a disposable polypropylene spatula.[2][3] Avoid metal spatulas if the compound is an oil, as cleaning alkyl halides off metal generates rinsate waste; disposable tools can be incinerated directly.[3]
-
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as solid hazardous waste.[3]
Reaction Setup (The Thermal Risk)
-
Incompatibility: Avoid strong bases (NaOH, KOH) unless intended; the aldehyde proton is acidic enough to trigger Cannizzaro or Aldol reactions, generating heat.[3]
-
Solvent Choice: If dissolving in DMF or DMSO, be aware that these solvents enhance skin permeability.[3] If a spill occurs with a DMF solution of this compound, do not rinse with ethanol (which enhances absorption).[3] Wash with copious soap and water.[2][3][4][5][6]
Emergency Response & Disposal
Spill Management
-
Minor Spill (<5 mL/g):
-
Absorb: Use a chemically inert absorbent (Vermiculite or Universal Pads).[2][3] Do not use paper towels (cellulose can react exothermically with some halides/oxidizers, though less likely here, it is bad practice).[3]
-
Clean: Wipe surface with dilute aqueous ammonia (neutralizes the aldehyde odor) followed by water.[2][3]
-
Major Spill (>50 mL/g):
Waste Disposal
This compound contains a halogen (Bromine).[2][3] It cannot go into general organic waste streams if your facility separates halogenated waste.[2][3]
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous (Halogenated) | Contaminated gloves, spatulas, weighing boats.[1][2] |
| Liquid Waste | Halogenated Organic | Do not mix with acidic waste (potential HBr gas evolution over time).[2][3] |
| Sharps | Chemically Contaminated | Needles used for transfer must be uncapped and disposed of immediately.[3] |
Disposal Workflow (Visual)
Figure 2: Segregation logic for halogenated organic waste to prevent downstream incompatibility.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13715789, 4-(3-Bromopropoxy)benzaldehyde. (Used as proxy for hazard class of the ortho-isomer).[1][2][3] Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[2][3] (Source for Laminate vs. Nitrile permeation data for alkyl halides).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
